molecular formula C15H17NO4 B1379924 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid CAS No. 1693566-96-9

2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid

Cat. No.: B1379924
CAS No.: 1693566-96-9
M. Wt: 275.3 g/mol
InChI Key: UIBOHPVBVXDKTP-UHFFFAOYSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid (CAS 1693566-96-9) is a non-natural amino acid building block specifically designed for advanced peptide synthesis and chemical biology research. This compound features a benzyloxycarbonyl (Cbz) group, which serves as a robust protecting group for the alpha-amino functionality, preventing unwanted side reactions during solid-phase peptide synthesis (SPPS) and allowing for orthogonal deprotection strategies . A key structural feature of this molecule is the terminal alkyne moiety located at the distal end of its carbon side chain . This alkyne handle is highly valuable for post-synthetic modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a foundational reaction in click chemistry. This enables researchers to efficiently conjugate synthesized peptides or other molecules to a wide array of azide-containing probes, such as fluorescent dyes, biotin tags, or polyethylene glycol (PEG) chains, facilitating bioconjugation, labeling, and probe development studies. With a molecular formula of C15H17NO4 and a molecular weight of 275.30 g/mol, this reagent is characterized by high purity and is supplied with guaranteed batch-to-batch consistency . It is an essential tool for researchers developing novel peptide-based therapeutics, diagnostic agents, and complex biomaterials. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Safety and Handling: Please refer to the relevant Material Safety Data Sheet (MSDS) for safe handling procedures. This compound requires cold-chain transportation to ensure stability .

Properties

IUPAC Name

2-(phenylmethoxycarbonylamino)hept-6-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-2-3-5-10-13(14(17)18)16-15(19)20-11-12-8-6-4-7-9-12/h1,4,6-9,13H,3,5,10-11H2,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBOHPVBVXDKTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and peptide chemistry, the design and synthesis of non-canonical amino acids are of paramount importance. These unique building blocks offer the potential to introduce novel structural motifs, enhance metabolic stability, and modulate biological activity. 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid, a synthetic amino acid bearing a terminal alkyne functionality and a benzyloxycarbonyl (Cbz) protected amine, represents a versatile intermediate for the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of the chemical properties of 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid. We will delve into its synthesis, physicochemical characteristics, spectroscopic signature, and the reactivity of its key functional groups. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique attributes of this compound in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid is a chiral molecule that combines the structural features of an α-amino acid with a terminal alkyne. The benzyloxycarbonyl (Cbz) group serves as a robust protecting group for the α-amino functionality, a strategy that has been a cornerstone of peptide synthesis since its introduction by Bergmann and Zervas.[1]

Table 1: Physicochemical Properties of 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid

PropertyValueSource/Method
Molecular Formula C₁₅H₁₇NO₄Calculated
Molecular Weight 275.30 g/mol Calculated
CAS Number 1693566-96-9
Appearance Predicted to be a white to off-white solidBased on similar N-Cbz protected amino acids.[2]
Solubility Predicted to be soluble in organic solvents like DMF, DMSO, and alcohols; sparingly soluble in water.General solubility of N-Cbz amino acids.[3]
Melting Point Not experimentally determined. Expected to be a crystalline solid with a defined melting point.N-Cbz protected amino acids are often crystalline.[2]

Synthesis of 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic Acid

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid can be achieved through the protection of the corresponding amino acid, 2-aminohept-6-ynoic acid. The most common and well-established method for the introduction of the Cbz group is the reaction of the amino acid with benzyl chloroformate under basic conditions.[4]

Proposed Synthetic Protocol

This protocol is based on established procedures for the N-Cbz protection of amino acids.[4]

Step 1: Dissolution of the Amino Acid

  • Dissolve 2-aminohept-6-ynoic acid (1 equivalent) in a suitable aqueous alkaline solution, such as 1 M sodium hydroxide or a sodium carbonate solution, at 0 °C. The pH of the solution should be maintained between 9 and 10 to ensure the amino group is deprotonated and available for nucleophilic attack.[4]

Step 2: Addition of Benzyl Chloroformate 2. To the cooled solution, add benzyl chloroformate (1.1 equivalents) dropwise while vigorously stirring. It is crucial to maintain the temperature at 0 °C and the pH in the alkaline range during the addition to prevent the decomposition of the benzyl chloroformate and to neutralize the hydrochloric acid byproduct.

Step 3: Reaction Monitoring and Work-up 3. Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). 4. Once the reaction is complete, wash the aqueous solution with a non-polar organic solvent, such as diethyl ether, to remove any unreacted benzyl chloroformate and other non-polar impurities. 5. Acidify the aqueous layer to a pH of approximately 2-3 with a dilute acid, such as 1 M HCl. This will protonate the carboxylic acid, causing the N-Cbz protected amino acid to precipitate out of the solution.

Step 4: Isolation and Purification 6. Collect the precipitated product by vacuum filtration and wash it with cold water. 7. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Product amino_acid 2-Aminohept-6-ynoic Acid reaction Schotten-Baumann Reaction 0°C to Room Temperature amino_acid->reaction cbz_cl Benzyl Chloroformate cbz_cl->reaction base Aqueous Base (e.g., NaOH) base->reaction workup 1. Diethyl Ether Wash 2. Acidification (HCl) 3. Filtration reaction->workup purification Recrystallization (Ethyl Acetate/Hexanes) workup->purification product 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid purification->product

Figure 1: Synthetic workflow for the preparation of 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons (Cbz group): A multiplet in the range of 7.30-7.40 ppm, corresponding to the five protons of the phenyl ring.

  • Benzyl Protons (Cbz group): A singlet at approximately 5.10 ppm, integrating to two protons, corresponding to the CH₂ group of the benzyl moiety.

  • NH Proton (Carbamate): A broad singlet or doublet (depending on coupling to the α-proton) between 5.0 and 6.0 ppm.

  • α-Proton: A multiplet around 4.3-4.5 ppm, coupled to the NH proton and the adjacent methylene group.

  • Alkyne Proton: A triplet at approximately 1.9-2.0 ppm, showing a small long-range coupling to the adjacent methylene group.

  • Aliphatic Protons: A series of multiplets between 1.5 and 2.2 ppm, corresponding to the methylene groups of the heptanoic acid chain.

  • Carboxylic Acid Proton: A broad singlet downfield, typically above 10 ppm, which may not always be observed depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon (Carboxylic Acid): A signal in the range of 170-175 ppm.

  • Carbonyl Carbon (Carbamate): A signal around 156 ppm.

  • Aromatic Carbons (Cbz group): Signals between 127 and 136 ppm.

  • Benzyl Carbon (Cbz group): A signal around 67 ppm.

  • Terminal Alkyne Carbons: Two signals, one around 84 ppm (C-6) and the other around 69 ppm (C-7).[5]

  • α-Carbon: A signal in the range of 53-55 ppm.

  • Aliphatic Carbons: Signals in the aliphatic region of the spectrum, typically between 18 and 35 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch (Carboxylic Acid): A broad absorption band from 2500 to 3300 cm⁻¹.

  • N-H Stretch (Carbamate): A sharp to moderately broad absorption around 3300 cm⁻¹.

  • C-H Stretch (Aromatic): Absorptions just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Strong absorptions in the range of 2850-2960 cm⁻¹.

  • C≡C-H Stretch (Terminal Alkyne): A sharp, characteristic absorption around 3300 cm⁻¹.

  • C≡C Stretch (Terminal Alkyne): A weak absorption in the range of 2100-2140 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong absorption around 1710 cm⁻¹.

  • C=O Stretch (Carbamate): A strong absorption around 1690 cm⁻¹.

Mass Spectrometry (Predicted)

In mass spectrometry, N-Cbz protected amino acids typically show characteristic fragmentation patterns.[6] The molecular ion peak (M⁺) would be expected at m/z = 275.30. Common fragmentation pathways include the loss of the benzyl group (C₇H₇, 91 Da) or the benzyloxy group (C₇H₇O, 107 Da), as well as decarboxylation (loss of CO₂, 44 Da).

Chemical Reactivity

The chemical reactivity of 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid is dictated by its three principal functional groups: the Cbz-protected amine, the carboxylic acid, and the terminal alkyne.

The Benzyloxycarbonyl (Cbz) Group

The Cbz group is a robust protecting group that is stable under a variety of conditions, including those used for the removal of other common protecting groups like Fmoc (basic conditions) and Boc (mildly acidic conditions).[1] This orthogonality makes it a valuable tool in complex multi-step syntheses.

Deprotection of the Cbz Group:

  • Catalytic Hydrogenolysis: The most common method for Cbz deprotection is catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst under an atmosphere of hydrogen gas.[7] This method is clean and efficient, yielding the free amine, toluene, and carbon dioxide as byproducts.

  • Acidic Conditions: The Cbz group can also be cleaved under strong acidic conditions, such as with HBr in acetic acid, although this method is less mild than hydrogenolysis and may not be suitable for substrates with other acid-labile functional groups.[4]

The Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations, including:

  • Esterification: Reaction with an alcohol under acidic conditions or using coupling agents can form the corresponding ester.

  • Amide Bond Formation: The carboxylic acid can be activated with a variety of coupling reagents (e.g., DCC, HBTU, HATU) to facilitate the formation of an amide bond with a primary or secondary amine. This is a fundamental reaction in peptide synthesis.

The Terminal Alkyne Group

The terminal alkyne is a highly versatile functional group that can participate in a wide range of chemical transformations:

  • Deprotonation and Nucleophilic Attack: The terminal alkyne proton is weakly acidic and can be removed by a strong base (e.g., n-butyllithium, sodium amide) to form a nucleophilic acetylide. This acetylide can then react with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds.

  • Click Chemistry: The terminal alkyne is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," to form a 1,2,3-triazole ring. This reaction is highly efficient and orthogonal to many other functional groups, making it ideal for bioconjugation and materials science applications.

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.

  • Hydration: In the presence of a mercury(II) catalyst, the terminal alkyne can be hydrated to form a methyl ketone.

Reactivity_Diagram cluster_cbz Cbz Group Reactions cluster_cooh Carboxylic Acid Reactions cluster_alkyne Terminal Alkyne Reactions main_compound 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid deprotection Deprotection (H₂/Pd/C) main_compound->deprotection amide_formation Amide Bond Formation main_compound->amide_formation click_chem Click Chemistry (CuAAC) main_compound->click_chem sonogashira Sonogashira Coupling main_compound->sonogashira free_amine Free Amine deprotection->free_amine peptide Peptide/Amide amide_formation->peptide triazole 1,2,3-Triazole click_chem->triazole coupled_product Coupled Product sonogashira->coupled_product

Figure 2: Key chemical transformations of 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid.

Applications in Research and Drug Development

The unique combination of a protected amino acid and a terminal alkyne makes 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid a valuable building block in several areas of chemical and pharmaceutical research:

  • Peptide Synthesis: This compound can be incorporated into peptide sequences to introduce a site for post-synthetic modification via the alkyne handle. This allows for the attachment of fluorescent labels, imaging agents, or other moieties to study peptide localization and function.

  • Peptidomimetics: The introduction of this non-canonical amino acid can alter the conformational properties of peptides, potentially leading to increased stability against proteolysis or enhanced binding to biological targets.

  • Drug Discovery: The alkyne functionality can be used to synthesize novel heterocyclic compounds through cycloaddition reactions. These heterocyclic scaffolds are prevalent in many biologically active molecules. Furthermore, the amino acid backbone provides a chiral scaffold that can be elaborated into more complex drug candidates.

Conclusion

2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid is a synthetically versatile molecule that offers a rich platform for chemical exploration. Its well-defined functional groups, each with a predictable and distinct reactivity profile, allow for its strategic use in the construction of complex organic molecules. The robust nature of the Cbz protecting group, coupled with the diverse reactivity of the terminal alkyne, makes this compound a valuable asset for researchers in peptide chemistry, medicinal chemistry, and materials science. A thorough understanding of its chemical properties, as outlined in this guide, is essential for unlocking its full potential in the development of novel therapeutics and advanced materials.

References

  • Benchchem. An In-depth Technical Guide to N-Cbz-L-Cysteine: Chemical Properties and Structure. Benchchem.com.
  • BLDpharm. 1693566-96-9|2-{[(benzyloxy)carbonyl]amino}hept-6-ynoic acid. BLDpharm.com.
  • Guidechem. (S)-2-(((Benzyloxy)carbonyl)amino)-2-methylhept-6-enoic acid. Guidechem.com.
  • Journal of the Chemical Society C. The mass spectra of amino-acid and peptide derivatives. Part I.
  • Enantioselective Synthesis of anti-3-Alkenyl-2-amido-3-hydroxy esters.
  • MDPI.
  • PMC. First total synthesis of the (±)-2-methoxy-6-heptadecynoic acid and related 2-methoxylated analogs as effective inhibitors of the leishmania topoisomerase IB enzyme. ncbi.nlm.nih.gov.
  • PubChem. (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid. pubchem.ncbi.nlm.nih.gov.
  • The mass spectra of amino-acid and peptide derivatives. I.
  • ChemicalBook. 6-Heptynoic acid(30964-00-2) 13C NMR spectrum. chemicalbook.com.
  • Crossref. Synthesis of Methyl 2-[(Benzyloxycarbonyl)amino]-3-cyanopropenoate and Its Transformations into Derivatives of Pyrrole, 2,5-Dioxoimidazolidine, 1H-Pyrazole, and 4,6-Diaminopyridazine. crossref.org.
  • BLDpharm. 1155-64-2|(S)-2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid. BLDpharm.com.
  • 13C-NMR of Benzyl ((R)-2-(4-(benzyloxy)phenyl).
  • A stability test of liposome preparations using steady-st
  • R Discovery. Benzyloxycarbonyl Amino Acids Research Articles - Page 1. discovery.researcher.life.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. organic-chemistry.org.
  • Advanced ChemBlocks. (2R)-2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoic acid. achemol.com.
  • CymitQuimica. CAS 835627-45-7: 6-Heptynoic acid, 2-amino-, (2S)-. cymitquimica.com.
  • SupraBank. Interactions - 7706. suprabank.org.
  • MDPI.
  • MedchemExpress.com. (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid. medchemexpress.com.
  • MedchemExpress.com. (S)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid. medchemexpress.com.
  • ResearchGate. An Improved Preparation of N ‐tert‐Butoxycarbonyl‐ and N ‐Benzyloxy‐carbonyl‐(S)‐2,4‐diaminobutanoic Acids.
  • GEO-LEO e-docs. Supplementary of Molecules. docs.google.com.
  • PubChem. 6-Heptynoic acid. pubchem.ncbi.nlm.nih.gov.
  • Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz). highfine.com.
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  • ResearchGate. Small-molecule-catalysed deamination enables transcriptome-wide profiling of N-methyladenosine in RNA | Request PDF.
  • SpectraBase. 2-Amino-benzoic acid - Optional[1H NMR] - Chemical Shifts. spectrabase.com.
  • ResearchGate. The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde....
  • Matrix Fine Chemicals. 6-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)HEXANOIC ACID | CAS 105751-18-6.
  • ResearchGate. IR Spectrum of 2-amino benzoic acid | Download Scientific Diagram.
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Orthogonal Alkyne Handles in Proteomics: A Technical Guide to HPG and Hept-6-ynoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of chemoproteomics, the introduction of bioorthogonal handles—specifically terminal alkynes—allows for the precise interrogation of biological systems via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, the selection between L-Homopropargylglycine (HPG) and Hept-6-ynoic acid derivatives represents a fundamental fork in experimental design: the choice between monitoring nascent protein synthesis (Translation) and performing chemical/post-translational functionalization (Ligation).

This guide delineates the mechanistic, operational, and kinetic differences between these two alkyne sources, providing researchers with the causal logic required to select the correct probe for drug discovery and proteomic profiling.

Part 1: Chemical Architecture & Mechanistic Divergence

L-Homopropargylglycine (HPG): The Metabolic Spy

HPG is a non-canonical amino acid (ncAA) and a structural surrogate for Methionine (Met).[1] Its utility relies on the promiscuity of the native translational machinery.

  • Mechanism: HPG hijacks the Methionyl-tRNA synthetase (MetRS) . Because the terminal alkyne of HPG is sterically similar to the thioether of Methionine, MetRS charges tRNA^Met with HPG. The ribosome then incorporates HPG into the growing polypeptide chain in response to AUG codons.

  • Primary Application: BONCAT (Bioorthogonal Non-Canonical Amino Acid Tagging) . It distinguishes de novo synthesized proteins from the pre-existing proteome.

  • Localization: Pan-cellular. Any cell actively translating mRNA will incorporate HPG.

Hept-6-ynoic Acid Derivatives: The Modular Linker

Hept-6-ynoic acid is a 7-carbon carboxylic acid terminating in an alkyne. Unlike HPG, it is not a substrate for protein synthesis machinery in its native form.

  • Mechanism:

    • Chemical Derivatization: It is primarily used as a "building block" to functionalize other molecules. Through activation (e.g., NHS-ester formation), it reacts with primary amines (Lysine residues, N-termini) to form stable amide bonds, effectively "tagging" a protein or small molecule with an alkyne.

    • Activity-Based Probes (ABPs): Derivatives (e.g., N-hept-6-ynoyl) are often attached to drug pharmacophores or enzyme inhibitors to visualize target engagement.

  • Primary Application: Chemical bioconjugation, synthesis of alkyne-tagged drugs, and occasionally as a metabolic probe for specific short-chain lysine acylations.

Part 2: Comparative Technical Analysis

The following table summarizes the critical operational differences.

FeatureL-Homopropargylglycine (HPG)Hept-6-ynoic Acid Derivatives
Entry Point Co-translational (Ribosome)Post-translational (Chemical or Enzymatic)
Target Specificity Global Nascent Proteome (All new proteins)Specific Residues (Lys/N-term) or Specific Targets (via drug conjugate)
Incorporation Site Replaces Methionine (Internal & N-term)Surface exposed Amines (Chemical) or Active Site (ABP)
Cellular Requirement Requires Met-starvation (usually)No starvation required (for chemical tagging)
Toxicity Moderate (Met-starvation stress + incorporation errors)Low (Dependent on the conjugated scaffold)
Kinetics Slow (Requires hours for translation)Fast (Chemical reaction) to Moderate (Metabolic uptake)
Main Output Identification of newly synthesized proteinsIdentification of drug targets or protein modifications

Part 3: Experimental Workflows & Protocols

Protocol A: HPG Labeling (BONCAT) for Nascent Proteome Analysis

Objective: To selectively enrich and identify proteins synthesized during a specific treatment window.

1. Met Depletion (Starvation Phase)

  • Wash cells 2x with PBS (37°C).

  • Incubate cells in Methionine-free medium for 30–60 minutes.

    • Causality: This depletes the intracellular pool of free Methionine, forcing MetRS to utilize the exogenous HPG analog when provided.

2. Pulse Labeling

  • Add L-HPG to the medium (Final concentration: 50 µM – 1 mM).

  • Incubate for the desired pulse duration (e.g., 1–4 hours).[2]

    • Validation: Include a control sample with Cycloheximide (CHX). If signal persists in CHX samples, your signal is non-specific background, not translation.

3. Lysis & Click Chemistry

  • Lyse cells in buffer containing protease inhibitors (e.g., RIPA or 1% SDS).

  • The Click Reaction (CuAAC):

    • Protein Lysate (1 mg/mL)

    • Azide-Tag (e.g., Biotin-Azide, 100 µM)

    • CuSO4 (1 mM)

    • THPTA Ligand (5 mM) – Critical to protect proteins from Cu(I) oxidation.

    • Sodium Ascorbate (5 mM) – Freshly prepared.

  • Incubate 1 hour at Room Temp, protected from light.

4. Downstream Analysis

  • Western Blot: Detect with Streptavidin-HRP.

  • Proteomics: Enrich via Streptavidin beads -> On-bead digestion -> LC-MS/MS.

Protocol B: Chemical Tagging with Hept-6-ynoic Acid NHS Ester

Objective: To chemically attach an alkyne handle to a purified protein or antibody for subsequent conjugation.

1. Activation (If not using pre-made NHS ester)

  • React Hept-6-ynoic acid (1 equiv) with EDC (1.2 equiv) and NHS (1.2 equiv) in dry DMF for 2 hours.

2. Conjugation

  • Dissolve Target Protein (1 mg/mL) in Carbonate Buffer (pH 8.5).

    • Note: Avoid Tris or Glycine buffers, as their primary amines will compete for the ester.

  • Add Hept-6-ynoic-NHS ester (10–20 fold molar excess) dissolved in DMSO. Ensure final DMSO < 5% (v/v).

  • Incubate 1–2 hours at Room Temp or 4°C overnight.

3. Purification

  • Remove excess unreacted linker via Desalting Column (e.g., Zeba Spin) or Dialysis against PBS.

  • Validation: The protein now possesses surface alkynes ready for Click Chemistry (see HPG step 3).

Part 4: Visualization of Signaling & Workflows

The following diagram illustrates the divergent pathways of these two compounds within a biological system.

AlkynePathways Input_HPG L-Homopropargylglycine (HPG) MetRS Met-tRNA Synthetase (Hijacking) Input_HPG->MetRS Mimics Met Input_Hept Hept-6-ynoic Acid (Derivative) ChemicalTag NHS-Ester Activation Input_Hept->ChemicalTag Synthetic Prep Ribosome Ribosome (Translation) MetRS->Ribosome Charged tRNA NascentProtein Alkyne-Labeled Nascent Protein Ribosome->NascentProtein Incorporation ClickChem CuAAC Reaction (Click Chemistry) NascentProtein->ClickChem Conjugation Amine Conjugation (Lysine/N-term) ChemicalTag->Conjugation + Target Protein TaggedProtein Chemically Modified Protein (Static) Conjugation->TaggedProtein Covalent Bond TaggedProtein->ClickChem Analysis Fluorescence/MS Analysis ClickChem->Analysis

Caption: Divergent pathways of HPG (Biosynthetic/Translational) vs. Hept-6-ynoic Acid (Chemical/Post-Translational).

Part 5: Scientific Integrity & Troubleshooting

Self-Validating Systems
  • The CHX Control (for HPG): Cycloheximide inhibits ribosomal translocation. If you observe fluorescence in your HPG + CHX treated sample, your "signal" is actually background sticking or non-specific metabolic incorporation, not translation.

  • The "No-Click" Control: Run a sample through the entire workflow but omit the CuSO4 catalyst. Any signal detected here indicates the Azide-tag is binding non-specifically to the proteome (sticky dye).

Toxicity Considerations
  • HPG: While less toxic than Azidohomoalanine (AHA), HPG requires Methionine starvation. Prolonged starvation (>4 hours) induces autophagy and alters the proteome you are trying to measure. Keep pulse times short.

  • Hept-6-ynoic Acid: As a chemical reagent, it is not inherently toxic to the lysate. However, if used as a metabolic probe (e.g., as a fatty acid mimic), high concentrations can disrupt membrane dynamics.

References

  • Dieterich, D. C., et al. (2006). "Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging." Proceedings of the National Academy of Sciences. [Link]

  • Best, M. D. (2009). "Click Chemistry and Bioorthogonal Reactions: Unprecedented Selectivity in the Labeling of Biological Molecules." Biochemistry. [Link]

  • Landor, L., et al. (2023).[2] "Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli." Journal of Microbiological Methods. [Link][3]

  • Hong, V., et al. (2009).[4] "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition. [Link]

Sources

Steric Hindrance Properties of Long-Chain Alkyne Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of long-chain alkyne non-canonical amino acids (ncAAs) represents a critical balance between enzymatic steric filtration and post-translational steric accessibility . While short-chain alkynes (e.g., homopropargylglycine) are entropically favored for ribosomal incorporation, they often suffer from "steric shielding" during bioorthogonal conjugation (Click chemistry) on folded proteins. Conversely, long-chain alkynes (e.g.,


-octynyl-lysine) overcome surface shielding but face significant steric barriers within the aminoacyl-tRNA synthetase (aaRS) active site.

This guide details the structural dynamics, enzymatic engineering requirements, and kinetic properties of these ncAAs, providing a validated roadmap for their use in antibody-drug conjugates (ADCs) and macrocyclization.

Part 1: Structural Dynamics & The "Spacer Effect"

The Steric Duality

The utility of alkyne ncAAs is governed by two opposing steric forces. Understanding this duality is essential for selecting the correct chain length for your application.

FeatureShort-Chain (e.g., HPG, 4-5 Å)Long-Chain (e.g., Octynyl-Lys, >10 Å)
Ribosomal Entropy Low: High incorporation efficiency due to minimal entropic penalty.High: The "sweeping volume" of the chain can stall the ribosome if not stabilized.
Synthetase Fit Native-like: Fits wild-type MetRS or promiscuous mutants easily.Steric Clash: Requires "pocket-opening" mutations (e.g., Y384F in PylRS).
Surface Accessibility Buried: Often hidden within the protein hydration shell; slow Click kinetics.Exposed: Extends beyond the steric shell; rapid Click kinetics (

increases).
Helix Stability Neutral: Minimal perturbation.Variable: Linear chains stabilize helices better than branched ones due to packing.
The Kinetic "Threshold"

Research indicates that linker length directly correlates with CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) conversion rates on folded proteins. A "threshold" length exists—typically around 8 carbons (octynyl)—where the alkyne group sufficiently clears the protein surface's steric and electrostatic interference, shifting the reaction from diffusion-limited to reaction-limited.

Part 2: Enzymatic Engineering (The PylRS System)

To incorporate long-chain alkynes, the native steric gate of the Pyrrolysyl-tRNA Synthetase (PylRS) must be breached. The wild-type PylRS has a hydrophobic tunnel capped by Tyr306 and Tyr384 (numbering based on M. mazei).

The "Gatekeeper" Mutations

For long-chain alkynes (C8+), the standard PylRS binding pocket is too shallow. The following mutations are required to create a "deep tunnel" variant:

  • Y384F (The Floor): Removes the hydroxyl group, increasing hydrophobicity and depth.

  • Y306A (The Cap): drastically reduces steric bulk at the entrance, allowing the long alkyl tether to thread through.

  • C348A: Often combined for bulky/branched chains to widen the tunnel width.

Mechanism of Action Diagram

The following diagram illustrates the engineered pathway required to bypass the native steric hindrance of the PylRS enzyme.

PylRS_Engineering Substrate Long-Chain Alkyne (e.g., Octynyl-Lysine) WT_PylRS WT PylRS Pocket (Steric Clash at Y306) Substrate->WT_PylRS Rejected Mutant_PylRS Mutant PylRS (Y306A/Y384F) 'Deep Tunnel' Substrate->Mutant_PylRS Accepted tRNA tRNA(CUA) Aminoacylation Mutant_PylRS->tRNA Charge Transfer Ribosome Ribosome (UAG Suppression) tRNA->Ribosome Translation Protein Alkyne-Labeled Protein Ribosome->Protein Folding

Figure 1: The Y306A/Y384F mutations create a "Deep Tunnel" allowing long-chain alkynes to bind and charge the tRNA, bypassing the native steric rejection.

Part 3: Experimental Protocol (Self-Validating)

This protocol describes the incorporation of


-oct-7-ynyl-L-lysine (OctK) using the M. mazei PylRS(Y306A/Y384F) system in E. coli.
Materials
  • Host: E. coli BL21(DE3).

  • Plasmid: pEVOL-PylRS(Y306A/Y384F) (Chloramphenicol resistance).

  • Reporter: pET-sfGFP-150TAG (Ampicillin resistance).

  • ncAA: 100 mM stock of OctK in 0.2 M NaOH (freshly prepared).

Step-by-Step Methodology

Phase 1: Expression & Suppression

  • Transformation: Co-transform BL21(DE3) with pEVOL and pET plasmids. Plate on LB-Agar + Cam/Amp.

  • Inoculation: Pick a single colony into 5 mL LB + antibiotics. Grow overnight at 37°C.

  • Induction (The Critical Step): Dilute 1:100 into fresh media. Grow to OD600 = 0.5.

    • Validation Check: At this stage, divide culture into two flasks: (+ncAA) and (-ncAA).

  • Addition: Add OctK to the (+ncAA) flask (final conc: 1 mM). Add 0.02% Arabinose (induces PylRS/tRNA).

  • Protein Induction: Wait 30 mins, then add 1 mM IPTG (induces GFP).

  • Harvest: Incubate 12-16h at 25°C. (Lower temperature aids folding of proteins with long-chain inserts).

Phase 2: Quantification of Incorporation

  • Fluorescence Assay: Measure fluorescence (Ex 485 / Em 510) of whole cells.

    • Success Metric: The (+ncAA) sample should exhibit >10-fold higher fluorescence than the (-ncAA) control. This validates that the stop codon is being suppressed only in the presence of the alkyne amino acid.

Phase 3: Click Chemistry Kinetics (Steric Evaluation)

  • Purification: Purify sfGFP-OctK via Ni-NTA chromatography.

  • Labeling: React 10 µM protein with 50 µM Azide-Fluorophore (e.g., TAMRA-Azide).

    • Catalyst: 100 µM CuSO4, 500 µM THPTA, 2.5 mM Sodium Ascorbate.

  • Time-Course: Quench aliquots at 0, 5, 15, 30, and 60 mins into SDS-loading buffer.

  • Analysis: Run SDS-PAGE. Quantify in-gel fluorescence.

    • Note: Long-chain alkynes should reach >90% conversion within 15-30 mins. Short-chain variants (HPG) often require >60 mins on folded proteins.

Part 4: Reactivity & Steric Shielding

The primary advantage of long-chain alkynes is the enhancement of


 in bioorthogonal reactions.
Steric Shielding Diagram

The following diagram visualizes why long chains are preferred for surface conjugation on complex proteins (e.g., ADCs).

Steric_Shielding cluster_Short Short Chain (HPG) cluster_Long Long Chain (OctK) Protein_Surface Protein Surface (Hydration Shell) Short_Alkyne Alkyne Buried (Steric Clash) Long_Alkyne Alkyne Exposed (Solvent Accessible) Azide_1 Azide Probe Azide_1->Short_Alkyne Slow Kinetics (Shielded) Azide_2 Azide Probe Azide_2->Long_Alkyne Fast Kinetics (Accessible)

Figure 2: Long-chain alkynes extend beyond the protein's hydration shell, facilitating rapid azide attack compared to buried short-chain variants.

Kinetic Comparison Table
ParameterShort-Chain (HPG)Long-Chain (OctK)Mechanism
CuAAC Rate (

)
10 - 50 M⁻¹s⁻¹> 500 M⁻¹s⁻¹Reduced local steric hindrance allows faster Cu-complex formation.
SPAAC Reactivity LowHighStrain-promoted reagents (e.g., DBCO) are bulky; long tethers prevent clash with the protein surface [1].
Background Hydrophobicity LowHighLong alkyl chains can induce non-specific hydrophobic sticking if not conjugated.

References

  • Exploration of Methanomethylophilus alvus pyrrolysyl-tRNA synthetase activity in yeast. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Incorporation of Amino Acids with Long-Chain Terminal Olefins into Proteins. Source: MDPI Molecules URL:[Link]

  • Kinetics of bulk photo-initiated copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) polymerizations. Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Stability Effects of Protein Mutations: The Role of Long-Range Contacts. Source: Weizmann Institute of Science / ACS URL:[Link]

  • Efficient Unnatural Protein Production by Pyrrolysyl-tRNA Synthetase With Genetically Fused Solubility Tags. Source: Frontiers in Bioengineering and Biotechnology URL:[Link]

A Technical Guide to the Bioorthogonal Potential of 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the bioorthogonal potential of the unnatural amino acid (UAA) 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid. While specific, peer-reviewed applications of this exact molecule are not yet widely documented, its structure—comprising a terminal alkyne for "click" chemistry and a standard Cbz-protected amine—positions it as a highly versatile tool for bioconjugation, drug development, and chemical biology. This document will detail the established bioorthogonal reactions for which this molecule is a prime candidate, provide validated experimental protocols, and discuss its potential applications based on the well-understood chemistry of its constituent functional groups. Our objective is to equip researchers with the foundational knowledge and practical methodologies to leverage this promising, yet under-explored, chemical entity.

Introduction: A Molecule of Untapped Potential

The field of chemical biology has been revolutionized by the development of bioorthogonal chemistry—reactions that can occur within living systems without interfering with native biochemical processes.[1][2] A cornerstone of this field is the ability to incorporate unnatural amino acids (UAAs) bearing bioorthogonal handles into proteins, either through metabolic labeling or genetic code expansion.[3] This allows for the precise, site-specific modification of proteins for a myriad of applications, including imaging, drug targeting, and fundamental studies of protein function.

2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid is a UAA that holds significant promise in this domain. It is characterized by two key features:

  • A Terminal Alkyne: This functional group is the workhorse of some of the most robust and widely used bioorthogonal reactions, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] The terminal alkyne is small, relatively inert in biological systems, and provides a specific handle for covalent modification.

  • A Carboxybenzyl (Cbz)-Protected Amine: The Cbz group is a classic and robust protecting group for amines in peptide synthesis.[6][] Its presence suggests a synthetic route amenable to standard peptide chemistry and offers a means of deprotection under mild conditions (hydrogenolysis) to reveal a primary amine for further functionalization, if desired.[6]

This guide will explore the bioorthogonal potential of this molecule by detailing the theoretical framework and practical protocols for its application in the two major alkyne-based click chemistry reactions.

Synthesis and Deprotection Strategies

General Protocol for Cbz-Protection of an Amino Acid

This protocol is a standard method for the introduction of a Cbz protecting group to a primary amine of an amino acid.[8]

Materials:

  • Amino acid (e.g., 2-aminohept-6-ynoic acid)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Dioxane or a similar water-miscible organic solvent

  • Water (H₂O)

  • Ethyl acetate

  • Hydrochloric acid (HCl), 1M solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid in an aqueous solution of sodium carbonate or bicarbonate to create a basic environment (pH 8-10).[8]

  • Cool the solution in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl), typically dissolved in a solvent like dioxane, to the stirring amino acid solution.

  • Allow the reaction to proceed for several hours at room temperature.

  • After the reaction is complete, perform a workup by washing with a non-polar organic solvent to remove any unreacted Cbz-Cl.

  • Acidify the aqueous layer with 1M HCl to precipitate the Cbz-protected amino acid.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.

Deprotection of the Cbz Group

The Cbz group can be selectively removed to reveal the primary amine, most commonly through catalytic hydrogenolysis.[6]

Materials:

  • Cbz-protected amino acid/peptide

  • Palladium on carbon (Pd/C), 10%

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Cbz-protected compound in methanol or ethanol.

  • Add a catalytic amount of 10% Pd/C.

  • Stir the mixture under an atmosphere of hydrogen gas (typically using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.

Bioorthogonal Ligation: The Core Potential

The terminal alkyne of 2-{[(benzyloxy)carbonyl]amino}hept-6-ynoic acid makes it a prime substrate for two powerful bioorthogonal reactions: CuAAC and SPAAC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Often referred to as the quintessential "click" reaction, CuAAC is a highly efficient and specific reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted triazole.[9]

Mechanism Overview: The reaction is catalyzed by a copper(I) species, which forms a copper acetylide intermediate with the terminal alkyne. This intermediate then reacts with the azide, leading to the formation of a six-membered copper-containing ring that rearranges to the stable triazole product, regenerating the catalyst.[10]

Diagram: CuAAC Reaction Mechanism

CuAAC_Mechanism cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product Alkyne R1-C≡CH (e.g., from UAA) Cu_Acetylide R1-C≡C-Cu Alkyne->Cu_Acetylide + Cu(I) Azide R2-N3 Intermediate Six-membered Copper Intermediate Azide->Intermediate Cu_I Cu(I) Cu_Acetylide->Intermediate Triazole 1,4-disubstituted Triazole Intermediate->Triazole Protonolysis Triazole->Cu_I Catalyst Regeneration

Caption: General mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: CuAAC Labeling of an Alkyne-Modified Protein

This protocol is a general starting point for the labeling of a protein containing 2-{[(benzyloxy)carbonyl]amino}hept-6-ynoic acid with an azide-functionalized probe (e.g., a fluorophore or biotin).

Materials:

  • Alkyne-modified protein (in a suitable buffer, e.g., PBS)

  • Azide-functionalized probe (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 250 mM in H₂O)

  • Sodium ascorbate stock solution (e.g., 500 mM in H₂O, freshly prepared)

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified protein with the azide-functionalized probe. The final protein concentration is typically in the low micromolar range, and the probe is added in excess (e.g., 10-100 µM).

  • Add THPTA to the reaction mixture to a final concentration of 5-10 times that of the copper sulfate. THPTA is a ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.

  • Add CuSO₄ to a final concentration of 0.1-1 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent probe.

  • The reaction can be quenched by adding EDTA, or the labeled protein can be purified directly using methods such as size-exclusion chromatography or dialysis to remove excess reagents.

Quantitative Data for Typical CuAAC Reactions

ParameterTypical RangeNotes
Second-Order Rate Constant 10 to 10⁴ M⁻¹s⁻¹[4]Highly dependent on ligand and reaction conditions.
Protein Concentration 1 - 50 µMLower concentrations may require longer reaction times.
Probe Concentration 10 - 250 µMA molar excess over the protein is generally used.
Copper(II) Sulfate 0.1 - 1 mMHigher concentrations can lead to protein precipitation.
Sodium Ascorbate 1 - 5 mMA significant excess is used to maintain a reducing environment.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC that is particularly well-suited for applications in living systems due to the cytotoxicity of copper. This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts rapidly with an azide without the need for a catalyst.[11]

Mechanism Overview: The high ring strain of the cyclooctyne lowers the activation energy of the cycloaddition reaction with an azide, allowing it to proceed rapidly under physiological conditions.

Diagram: SPAAC Reaction Workflow

SPAAC_Workflow UAA Incorporate 2-{[(benzyloxy)carbonyl]amino} hept-6-ynoic acid into Protein Alkyne_Protein Protein with Terminal Alkyne UAA->Alkyne_Protein SPAAC SPAAC Reaction (No Catalyst) Alkyne_Protein->SPAAC Azide_Probe Azide-Probe (e.g., Azide-DBCO-Fluorophore) Azide_Probe->SPAAC Labeled_Protein Labeled Protein SPAAC->Labeled_Protein

Caption: A typical workflow for protein labeling using SPAAC.

Experimental Protocol: SPAAC Labeling of an Alkyne-Modified Protein

This protocol describes a general procedure for labeling a protein containing 2-{[(benzyloxy)carbonyl]amino}hept-6-ynoic acid with a strained cyclooctyne probe.

Materials:

  • Alkyne-modified protein (in a suitable buffer, e.g., PBS)

  • Strained cyclooctyne probe (e.g., DBCO-PEG4-5/6-TAMRA)

Procedure:

  • To the alkyne-modified protein solution, add the strained cyclooctyne probe. Final concentrations typically range from 1-25 µM for the protein and 10-100 µM for the probe.

  • Incubate the reaction at room temperature or 37°C. Reaction times can vary from 30 minutes to several hours, depending on the reactivity of the specific cyclooctyne and the concentrations used.

  • Monitor the reaction progress if necessary (e.g., by SDS-PAGE with in-gel fluorescence scanning).

  • Purify the labeled protein using standard methods to remove the unreacted probe.

Quantitative Data for Typical SPAAC Reactions

ParameterTypical RangeNotes
Second-Order Rate Constant 10⁻³ to 1 M⁻¹s⁻¹Highly dependent on the structure of the cyclooctyne.
Protein Concentration 1 - 50 µMAs with CuAAC, concentration affects reaction time.
Probe Concentration 10 - 100 µMA molar excess is typically used to drive the reaction.
Temperature 4 - 37 °CThe reaction proceeds well at physiological temperatures.

Potential Applications in Research and Drug Development

The ability to site-specifically modify proteins using 2-{[(benzyloxy)carbonyl]amino}hept-6-ynoic acid opens up numerous possibilities.

  • Protein Labeling and Imaging: By incorporating this UAA into a protein of interest, researchers can attach fluorescent probes via CuAAC or SPAAC to visualize protein localization and trafficking within living cells.

  • Antibody-Drug Conjugates (ADCs): The terminal alkyne can serve as a conjugation handle for the attachment of cytotoxic drugs to an antibody. This allows for the creation of homogenous ADCs with a precise drug-to-antibody ratio, potentially leading to improved therapeutic efficacy and safety profiles.

  • Probing Protein-Protein Interactions: The UAA can be used to attach photo-crosslinkers to a protein, allowing for the identification of binding partners in a cellular context.

  • Surface Immobilization: Proteins containing this UAA can be "clicked" onto surfaces functionalized with azides, which is useful for the development of protein microarrays and biosensors.

Conclusion and Future Perspectives

2-{[(benzyloxy)carbonyl]amino}hept-6-ynoic acid is a molecule designed for bioorthogonal applications. Its terminal alkyne is a proven and reliable functional group for highly specific covalent ligation through click chemistry. While this guide provides the foundational and practical knowledge to utilize this molecule based on the established reactivity of its components, further research is needed to fully characterize its specific properties. Future studies should focus on:

  • Publishing a detailed, optimized synthesis protocol.

  • Quantifying the kinetics of its reaction in both CuAAC and SPAAC.

  • Demonstrating its successful incorporation into proteins using genetic code expansion systems.

  • Assessing its stability, solubility, and any potential cytotoxicity.

By filling these knowledge gaps, the scientific community can fully unlock the potential of 2-{[(benzyloxy)carbonyl]amino}hept-6-ynoic acid as a valuable addition to the bioorthogonal toolkit.

References

  • Sletten, E. M., & Bertozzi, C. R. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of Chemical Research, 44(9), 666–676.
  • Hein, C. D., Liu, X.-M., & Wang, D. (2008). Click-Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230.
  • Scinto, S. L., et al. (2021). Bioorthogonal chemistry. Nature Reviews Methods Primers, 1(1), 1-22.
  • Vector Laboratories. (n.d.). CBZ Protected Amino Acids.
  • BOC Sciences. (n.d.). CBZ-Amino Acids.
  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality.
  • Lang, K., & Chin, J. W. (2014). Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins. Chemical Reviews, 114(9), 4764–4806.
  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.
  • Profacgen. (n.d.). Incorporation of Unnatural Amino Acids.
  • BOC Sciences. (n.d.). CuAAC: Copper-Catalyzed Click Reaction.
  • BOC Sciences. (n.d.). SPAAC: Strain-Promoted Click Reaction.
  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide-Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society, 126(46), 15046–15047.
  • Vector Laboratories. (2024, October 11). Copper-Free Click Chemistry (SPAAC).
  • BLDpharm. (n.d.). 1693566-96-9|2-{[(benzyloxy)carbonyl]amino}hept-6-ynoic acid.
  • Vangapandu, S., et al. (2004). Synthesis and in vivo antimalarial activity of 8-quinolinamine-amino acid conjugates. Bioorganic & Medicinal Chemistry Letters, 14(11), 2867-2870.
  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click chemistry in living systems. Chemical Society Reviews, 39(4), 1272–1279.
  • Debets, M. F., van Berkel, S. S., & van Hest, J. C. M. (2010). Cell-selective metabolic labeling of biomolecules. Accounts of Chemical Research, 44(9), 805-815.
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
  • Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797.
  • Paredes, E., & Das, S. R. (2011). Click chemistry for peptide modifications. Methods in Molecular Biology, 751, 141-152.
  • McKay, C. S., & Finn, M. G. (2014). Click chemistry in complex mixtures: bioorthogonal reactions. Chemistry & Biology, 21(9), 1075-1101.
  • Himo, F., et al. (2005). Copper(I)-catalyzed synthesis of 1,2,3-triazoles. Scope and mechanism of the reaction. Journal of the American Chemical Society, 127(1), 210-216.
  • Sigma-Aldrich. (n.d.). 6-Heptynoic acid.
  • U.S. Patent No. 8,357,820 B2. (2013). Process for producing N-protected amino acid.
  • Szymański, W., et al. (2013). Bioorthogonal chemistry—a decade of transformations.

Sources

Methodological & Application

Using 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid for fluorescent labeling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Fluorescent Labeling via 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic Acid

Introduction & Mechanistic Rationale

The molecule 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid (hereafter referred to as Cbz-Ahym-OH ) represents a specialized non-canonical amino acid (NCAA) designed for bioorthogonal chemistry. Unlike shorter homologs such as Propargylglycine (Pra), the 7-carbon backbone of Cbz-Ahym-OH extends the terminal alkyne handle away from the peptide backbone. This structural extension reduces steric hindrance, significantly improving the kinetics of labeling with bulky fluorophores.

Key Chemical Features:

  • Reactive Handle: Terminal Alkyne (C6 position).

  • Protection: N-alpha-Benzyloxycarbonyl (Cbz/Z).

  • Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

Strategic Utility: In Solid Phase Peptide Synthesis (SPPS), the Cbz group renders this molecule ideal as an N-terminal capping reagent . The Cbz group is stable to standard TFA cleavage conditions used in Fmoc chemistry, allowing the peptide to be cleaved from the resin while retaining the N-terminal protection and the reactive alkyne. This enables subsequent site-specific fluorescent labeling via "Click" chemistry.

Experimental Workflow

The following diagram outlines the critical path from peptide synthesis to fluorescent validation.

G Synthesis 1. SPPS Incorporation (Cbz-Ahym-OH Coupling) Cleavage 2. Resin Cleavage (TFA/Scavengers) Synthesis->Cleavage Cbz & Alkyne Stable Purification 3. HPLC Purification (Isolate Alkyne-Peptide) Cleavage->Purification Click 4. CuAAC Labeling (Azide-Fluorophore + Cu/THPTA) Purification->Click Bioorthogonal Rxn Analysis 5. Validation (Fluorescence/LC-MS) Click->Analysis

Figure 1: Operational workflow for integrating Cbz-Ahym-OH into peptides for downstream fluorescent labeling.

Protocol A: Incorporation via Solid Phase Peptide Synthesis (SPPS)[1]

Objective: To attach Cbz-Ahym-OH to the N-terminus of a resin-bound peptide. Context: This protocol assumes a standard Fmoc SPPS workflow (e.g., Rink Amide resin).

Reagents:

  • Resin: Peptidyl-resin (Fmoc-deprotected N-terminus).

  • Amino Acid: Cbz-Ahym-OH (3–5 equivalents relative to resin loading).

  • Coupling Agents: HBTU or HATU (3–5 eq).

  • Base: DIPEA (N,N-Diisopropylethylamine) (6–10 eq).

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the preceding amino acid is removed (20% Piperidine in DMF, 2 x 10 min).

    • Wash resin 5x with DMF.[1][2][3]

  • Activation:

    • Dissolve Cbz-Ahym-OH and HBTU in minimal DMF.

    • Add DIPEA.[1][2][3] Note: The solution should turn yellow/orange immediately.

    • Allow pre-activation for 2–3 minutes.

  • Coupling:

    • Add the activated mixture to the resin.[1][2]

    • Agitate (shake/vortex) for 60–90 minutes at room temperature.

    • Expert Tip: Because Cbz-Ahym-OH is an N-terminal cap, double coupling is recommended to ensure 100% capping and prevent truncated sequences.

  • Washing:

    • Drain and wash resin 5x with DMF, then 3x with DCM.[3]

  • Cleavage (Alkyne Preservation):

    • Treat resin with Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O.

    • Critical Warning:Do not use dithioethane (DDT) or other thiol scavengers if avoidable, as they can sometimes form adducts with alkynes under harsh acidic conditions. TIS is preferred.

    • Precipitate peptide in cold diethyl ether, centrifuge, and lyophilize.

Validation Checkpoint: Analyze via LC-MS. You should observe the mass of the peptide + the mass of the Cbz-Ahym residue. The Cbz group adds significant hydrophobicity, shifting retention time.

Protocol B: Fluorescent Labeling via CuAAC (Click Chemistry)

Objective: To conjugate an Azide-functionalized Fluorophore (e.g., Azide-Cy5, Azide-Fluorescein) to the Cbz-Ahym-Peptide. Mechanism: The copper-catalyzed reaction forms a stable 1,2,3-triazole linkage.[4][5]

Reagents & Stock Solutions:

ComponentStock Conc.SolventRole
Cbz-Ahym-Peptide 200 µMWater/DMSOTarget Molecule
Azide-Fluorophore 10 mMDMSOLabel
CuSO4 50 mMWaterCatalyst Source
THPTA Ligand 250 mMWaterCu(I) Stabilizer (Crucial)
Sodium Ascorbate 100 mMWaterReductant (Freshly made)

Step-by-Step Methodology:

  • Ligand Complexing (The "Premix"):

    • In a separate tube, mix CuSO4 and THPTA in a 1:5 molar ratio .

    • Example: 4 µL CuSO4 (50 mM) + 10 µL THPTA (100 mM) + 86 µL Water.

    • Why: THPTA protects biomolecules from oxidation and prevents Cu(I) disproportionation. Do not skip the ligand.

  • Reaction Assembly:

    • In a 1.5 mL Eppendorf tube, add reagents in this strict order :

      • Buffer (PBS pH 7.4) - up to final volume.

      • Cbz-Ahym-Peptide (Final conc: 10–50 µM).

      • Azide-Fluorophore (Final conc: 2–5x excess over peptide).

      • Cu-THPTA Premix (Final Cu conc: 100–500 µM).

      • Sodium Ascorbate (Final conc: 2.5–5 mM). Add last to initiate.

  • Incubation:

    • Flush headspace with N2 or Ar (optional but recommended for max efficiency).

    • Incubate at Room Temperature for 30–60 minutes in the dark.

  • Quenching & Purification:

    • Add EDTA (final 10 mM) to chelate copper.

    • Purify via HPLC or Spin Desalting Column to remove excess free fluorophore.

Signaling Pathway & Reaction Mechanism

The following diagram illustrates the chemical transformation during the labeling step.

ChemicalMechanism Alkyne Peptide-Alkyne (Cbz-Ahym) Intermediate Copper-Acetylide Intermediate Alkyne->Intermediate + Cu(I) Catalyst Azide Azide-Fluorophore Azide->Intermediate + Cu(I) Catalyst CuI Cu(I)-THPTA Complex CuI->Intermediate Catalysis Product Fluorescent Peptide (1,2,3-Triazole Linkage) Intermediate->Product Ring Closure

Figure 2: Mechanism of the CuAAC reaction between the Cbz-Ahym alkyne handle and the azide-fluorophore.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure trustworthiness, every experiment should include these internal controls:

IssueProbable CauseCorrective Action
Precipitation Fluorophore insolubilityAdd 10-20% DMSO to the reaction buffer. Ensure THPTA is used (increases solubility).
No Fluorescence Oxidation of Cu(I)Fresh Sodium Ascorbate is non-negotiable. If solution turns brown/yellow, Cu oxidized. Flush with N2.
High Background Non-specific bindingPerform a "No-Catalyst" control (omit CuSO4). If fluorescence persists, the dye is sticking non-specifically.
Low Yield Steric HindranceIncrease reaction time to 2 hours or raise temp to 37°C. The 7-carbon chain of Ahym usually mitigates this.

References

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.

  • Hong, V., et al. (2009).

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.

  • Bachem. Peptide Click Chemistry Explained.

  • Jena Bioscience. CuAAC Biomolecule Reaction Buffer Kit (THPTA based) Protocol.

Sources

Application Note: Strategic Coupling of 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the strategic handling, coupling, and deprotection of 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid . This non-natural amino acid serves as a critical "Click-ready" building block, featuring a terminal alkyne for bioorthogonal ligation and a Cbz-protected amine for synthetic orthogonality.[1]

Executive Summary & Chemical Logic

2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid (referred to herein as Cbz-AHpYA ) is a bifunctional building block.[1] It combines a terminal alkyne (for CuAAC "Click" chemistry or Sonogashira coupling) with a Cbz-protected amine .[1]

The Strategic Conflict (Expert Insight)

The primary challenge with this molecule is not the amide coupling itself, but the orthogonality of the protecting group .

  • Standard Cbz Removal: Typically achieved via catalytic hydrogenolysis (

    
    , Pd/C).[2][3][4]
    
  • The Problem: Catalytic hydrogenation reduces terminal alkynes to alkanes , destroying the "Click" handle and rendering the molecule useless for its intended purpose.

  • The Solution: You must utilize acid-mediated deprotection (e.g., HBr/AcOH or AlCl3/HFIP) to remove the Cbz group while preserving the alkyne.

Chemical Profile:

  • Molecular Weight: ~275.3 g/mol

  • Solubility: Soluble in DMF, DMSO, DCM; sparingly soluble in water.

  • Key Functionality: Carboxylic acid (C-terminus activation), Carbamate (N-terminus protection), Alkyne (Side-chain payload).

Protocol A: Optimized Amide Coupling (Solution Phase)

This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for rapid, high-yield coupling with minimal racemization.[1]

Materials
  • Substrate: Cbz-AHpYA (1.0 equiv)[1][3][5]

  • Amine Partner:

    
     (1.0 – 1.2 equiv)[1]
    
  • Coupling Reagent: HATU (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 – 3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)

Step-by-Step Procedure
  • Activation:

    • Dissolve Cbz-AHpYA (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

    • Add DIPEA (2.0 equiv) and stir at

      
       for 5 minutes under inert atmosphere (
      
      
      
      or Ar).
    • Add HATU (1.1 equiv). Stir at

      
       for 15–20 minutes. The solution typically turns yellow/orange, indicating active ester formation.
      
  • Coupling:

    • Add the Amine Partner (1.0–1.2 equiv).

    • Optional: If the amine is a salt (e.g., HCl salt), add an additional 1.0 equiv of DIPEA.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring (Self-Validation):

    • TLC: Check consumption of Cbz-AHpYA. (Stain: KMnO4 for alkyne, Ninhydrin is negative due to Cbz).

    • LC-MS: Look for the mass peak

      
      .[1]
      
      • Note: The alkyne is stable to HATU/DIPEA.[1]

  • Workup:

    • Dilute reaction with EtOAc.[1][6]

    • Acid Wash: Wash with 1M HCl or 5% citric acid (removes unreacted amine and DIPEA).[1] Crucial for removing residual DIPEA which can interfere with downstream steps.

    • Base Wash: Wash with Sat.

      
       (removes unreacted Cbz-AHpYA and HATU byproducts).
      
    • Brine Wash: Wash with saturated NaCl.[1]

    • Dry over

      
      , filter, and concentrate.[7]
      

Protocol B: Alkyne-Compatible Cbz Deprotection

WARNING: DO NOT use


. This will reduce the alkyne side chain.
Method 1: HBr in Acetic Acid (Classic)
  • Mechanism: Acidolytic cleavage.[1]

  • Pros: Robust, proven.

  • Cons: Harsh; volatile fumes.[1]

  • Procedure:

    • Dissolve the coupled Cbz-AHpYA-amide in minimal AcOH.

    • Add 33% HBr in AcOH (5–10 equiv).

    • Stir at RT for 30–60 minutes.

    • Precipitate the product (amine hydrobromide salt) by adding cold Diethyl Ether (

      
      ).
      
    • Filter or centrifuge to isolate the salt.

Method 2: AlCl3 / HFIP (Mild & Chemoselective)
  • Mechanism: Lewis-acid assisted cleavage.[1]

  • Pros: Mild, room temperature, preserves sensitive groups (including alkynes).

  • Procedure:

    • Dissolve substrate in HFIP (Hexafluoroisopropanol).[7]

    • Add

      
       (3.0 equiv).[7]
      
    • Stir at RT for 2–4 hours.

    • Quench with aqueous

      
       and extract with DCM.
      

Quantitative Data Summary

ParameterHATU/DIPEA (Recommended)EDC/HOBt (Alternative)Notes
Coupling Yield >90%75-85%HATU is superior for steric bulk.[1]
Racemization <1%<2%Low risk due to carbamate (Cbz).[1]
Reaction Time 2-4 Hours12-16 HoursHATU is significantly faster.
Alkyne Stability 100%100%Both methods preserve the alkyne.[1]

Process Visualization (Workflow)

The following diagram illustrates the critical decision pathways for handling Cbz-AHpYA, emphasizing the "Forbidden Path" that destroys the alkyne.

G cluster_legend Legend Start Start: Cbz-AHpYA (Cbz-Protected Alkyne AA) Coupling Amide Coupling (HATU / DIPEA / Amine) Start->Coupling Activation Intermediate Intermediate: Cbz-Peptide-Alkyne Coupling->Intermediate Formation Decision Decision: Deprotection Strategy Intermediate->Decision Path_Bad Hydrogenolysis (H2 / Pd-C) Decision->Path_Bad Standard Cbz Removal Path_Good Acidolysis (HBr/AcOH or AlCl3/HFIP) Decision->Path_Good Orthogonal Removal Result_Bad FAILURE: Alkyne Reduced to Alkane Path_Bad->Result_Bad Result_Good SUCCESS: Free Amine + Intact Alkyne Path_Good->Result_Good key1 Green = Recommended Path key2 Red = Destructive Path

Caption: Workflow for coupling and deprotecting Cbz-AHpYA. Note the critical divergence at the deprotection step to preserve the alkyne.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Vinayagam, V., et al. (2024).[7][8][9] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.[1][2][7] The Journal of Organic Chemistry, 89(8), 5665-5674. Link

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Steric Alkyne Handles in Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Optimization of CuAAC for Sterically Hindered Substrates Ticket Priority: High (Low Yield/Stalled Reaction) Lead Scientist: Dr. A. Vance

Executive Summary: The Steric Barrier

In standard "Click" chemistry (CuAAC), the reaction is driven by the formation of a copper(I)-acetylide intermediate. When your alkyne handle is sterically hindered—buried within a polymer matrix, adjacent to a tertiary carbon (e.g., tert-butyl), or obscured by protein folding—this intermediate fails to form or aggregates non-productively.

This guide moves beyond standard protocols to address the specific kinetic bottlenecks caused by steric bulk.

Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: My reaction turns blue and stalls at ~50% conversion. Adding more copper doesn't help. Why?

Diagnosis: You are suffering from Oxygen Poisoning , not lack of catalyst. The Mechanism: The active catalyst is Cu(I).[1][2][3][4] The blue color indicates oxidation to Cu(II), which is inactive. Sterically hindered substrates require longer reaction times, increasing the window for oxygen ingress. The Fix:

  • Do not add more Copper: This promotes protein aggregation or precipitation.

  • Re-dose the Reductant: Add an additional 5 equivalents of Sodium Ascorbate to reduce Cu(II) back to Cu(I).

  • The "Sputtering Engine" Protocol: For difficult substrates, pulse-dosing ascorbate every 4 hours is more effective than a single large initial dose.

Q2: I am using TBTA, but my yields are consistently <20% with bulky alkynes.

Diagnosis: Ligand Mismatch. TBTA is the "Model T" of click ligands—reliable for simple molecules but poor for sterically demanding ones due to low solubility and slower kinetics. The Mechanism: Bulky alkynes struggle to access the copper center. You need a ligand that creates a more open, electron-rich environment around the Cu(I) while preventing the formation of unreactive polymeric copper-acetylide aggregates. The Fix: Switch to BTTES or BTTAA .

  • Why? BTTES contains internal hydrogen bonds and steric bulk on the ligand itself that paradoxically helps. It prevents the copper center from interacting with other copper centers (aggregation) but leaves the face open for the bulky alkyne substrate [1].

Q3: My alkyne is on a tertiary carbon (e.g., 1,1-dimethylpropargyl). The reaction is dead.

Diagnosis: Kinetic Trapping. The activation energy to form the metallacycle is too high at room temperature. The Fix:

  • Thermal Boost: CuAAC is thermally stable. Increase temperature to 40–50°C .

  • Solvent Assist: If compatible, use DMSO (dimethyl sulfoxide) as a co-solvent. DMSO weakly coordinates to copper, stabilizing the Cu(I) species and breaking up non-productive aggregates better than water/alcohol mixtures.

Part 2: Technical Deep Dive & Ligand Selection

The choice of ligand is the single most critical variable for steric handles.

LigandSolubilitySteric ToleranceReaction SpeedBest Use Case
TBTA Low (DMSO/tBuOH)LowSlowSimple, small molecule synthesis.
THPTA High (Water)MediumFastBioconjugation, aqueous systems.[5][6]
BTTES High (Water)High Very Fast Bulky alkynes , cell-surface labeling.
BTTAA High (Water)High Fastest Ultra-low concentration reactants.

Critical Insight: For steric handles, BTTES is superior because its specific geometry prevents the formation of polynuclear Cu(I) bridging species, which are often the "dead end" for bulky substrates [2].

Part 3: Visualizing the Bottleneck

The following diagram illustrates where steric bulk arrests the catalytic cycle and how optimized ligands (BTTES) bypass this.

CuAAC_Steric_Mechanism Start Cu(I)-Ligand Complex Acetylide Cu(I)-Acetylide (π-complex) Start->Acetylide + Alkyne Alkyne Steric Alkyne Substrate Aggregation DEAD END: Polynuclear Aggregates Acetylide->Aggregation Steric Bulk + Poor Ligand (TBTA) Metallacycle Metallacycle Intermediate (Rate Limiting Step) Acetylide->Metallacycle Optimized Ligand (BTTES) Prevents Aggregation Product Triazole Product Metallacycle->Product + Azide Fast Step Product->Start Regenerate Catalyst

Caption: Figure 1. The Kinetic Fork. Steric bulk favors the formation of inactive aggregates (Red path). Bulky ligands like BTTES block this aggregation, forcing the reaction toward the productive metallacycle (Green path).

Part 4: High-Efficiency Protocol for Steric Substrates

Objective: Conjugation of a sterically hindered alkyne (e.g., tertiary center) with an azide.

Reagents:

  • Cu source: CuSO₄[1][4][6][7][8][9]·5H₂O (20 mM in water)

  • Ligand: BTTES (50 mM in water) — Crucial: Do not use TBTA.

  • Reductant: Sodium Ascorbate (100 mM in water) — Freshly prepared.[1]

  • Buffer: 100 mM Phosphate or HEPES (pH 7.5). Avoid Tris (coordinates copper).

Workflow:

  • Premix Catalyst (The "Master Mix"):

    • Mix CuSO₄ and BTTES in a 1:5 molar ratio (e.g., 10 µL Cu + 20 µL Ligand stock).

    • Why? High ligand excess ensures every Cu atom is chelated, preventing "naked" copper from precipitating with your bulky substrate.

    • Incubate for 5 minutes. The solution should be light blue.

  • Substrate Assembly:

    • Dissolve Alkyne and Azide in the reaction buffer/solvent.

    • Note: If using DMSO, keep final concentration <20% if biological, or up to 50% for synthesis.

  • Initiation:

    • Add the Cu-BTTES Master Mix to the substrate solution.

    • Add Sodium Ascorbate (Final conc: 5 mM).

    • Immediate Action: Flush headspace with Argon/Nitrogen and cap tightly.

  • Incubation:

    • Temp: 37°C (Biological) or 50°C (Chemical).

    • Time: 4–16 hours.

    • Troubleshooting: If solution turns yellow/brown (Cu2O formation) or clear (complete oxidation), add 2 mM fresh Ascorbate.

Part 5: Troubleshooting Logic Tree

Troubleshooting_Flow Start Reaction Yield Low / Stalled CheckColor Check Reaction Color Start->CheckColor Blue Blue / Green CheckColor->Blue Oxidized Clear Colorless / Light Yellow CheckColor->Clear Looks OK Brown Brown Precipitate CheckColor->Brown Unstable Action_Oxidation Oxidation Detected: Add 5 eq. Na-Ascorbate Degas Solution Blue->Action_Oxidation Check_Ligand Check Ligand Type Clear->Check_Ligand Action_Precip Cu(I) Disproportionation: Increase Ligand Ratio (1:5) Add 10% DMSO Brown->Action_Precip Is_TBTA Using TBTA? Check_Ligand->Is_TBTA Is_BTTES Using BTTES/THPTA? Check_Ligand->Is_BTTES Switch_Ligand Switch to BTTES (TBTA is too slow for sterics) Is_TBTA->Switch_Ligand Check_Temp Kinetic Trap: Increase Temp to 45°C Is_BTTES->Check_Temp

Caption: Figure 2. Diagnostic Flowchart. Follow the color indicators to identify oxidation or aggregation issues before altering temperature or ligands.

References
  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051–8056. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[8] Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. [Link]

  • Prescher, J. A., & Bertozzi, C. R. (2005).[10] Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21.[10] [Link]

  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004).[8] Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[8] Organic Letters, 6(17), 2853–2855. [Link]

Sources

Technical Support Center: Minimizing Side Reactions During Deprotection of Cbz-Alkyne Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for a common challenge in peptide synthesis and medicinal chemistry: the selective deprotection of Carboxybenzyl (Cbz)-protected amino acids containing an alkyne functionality. Our goal is to equip you with the knowledge to anticipate and troubleshoot side reactions, ensuring the integrity of your target molecules.

Introduction: The Orthogonality Challenge

The Cbz group is a valuable tool for amine protection due to its stability under various conditions.[1] However, its removal, typically via catalytic hydrogenolysis, presents a significant challenge when the amino acid also bears a reducible functional group like a terminal alkyne.[2] Standard hydrogenolysis conditions will indiscriminately reduce the alkyne to the corresponding alkene and, ultimately, the alkane, compromising the desired molecular architecture.[3] This guide will explore the common pitfalls and provide robust, field-proven solutions to achieve chemoselective Cbz deprotection while preserving the alkyne moiety.

Troubleshooting Common Side Reactions

This section addresses specific issues you may encounter during the deprotection of Cbz-alkyne amino acids in a practical question-and-answer format.

Issue 1: My alkyne is being reduced during Cbz deprotection.

Q: I'm using standard catalytic hydrogenolysis (H₂ gas, Pd/C) to remove the Cbz group from my propargylglycine derivative, but my mass spectrometry results show a mixture of the desired product along with species corresponding to the alkene and alkane. How can I prevent this?

A: This is the most common side reaction and is expected with standard hydrogenation catalysts like Palladium on carbon (Pd/C).[3] These catalysts are highly active and will readily reduce both the Cbz group and the alkyne.

Underlying Cause: The palladium catalyst surface provides active sites for the addition of hydrogen across both the benzylic C-O bond of the Cbz group and the π-bonds of the alkyne.

Solutions:

  • Avoid Catalytic Hydrogenolysis: This is the most straightforward solution. For substrates containing alkynes, alternative deprotection methods that do not involve hydrogenation are strongly recommended.

  • Use a "Poisoned" Catalyst (with caution): While a Lindlar catalyst (Pd on CaCO₃ or BaSO₄ treated with lead acetate and quinoline) is designed to selectively reduce alkynes to cis-alkenes, it is generally not suitable for selective Cbz deprotection as the Cbz group itself can be cleaved under these conditions.[4]

Issue 2: I'm considering acidic deprotection, but I'm concerned about the stability of my alkyne.

Q: I want to switch to an acidic deprotection method like Trifluoroacetic Acid (TFA) or Hydrogen Bromide (HBr) in acetic acid. What are the potential side reactions with the alkyne, and how can I mitigate them?

A: Acidic deprotection is a viable and often preferred alternative to hydrogenolysis for alkyne-containing substrates.[2] However, the alkyne is not entirely inert under these conditions.

Potential Side Reactions under Acidic Conditions:

  • Hydration: Strong acids can catalyze the hydration of the alkyne to form a methyl ketone. This is a common side reaction, especially in the presence of water.

  • Hydrohalogenation: If using HBr or HCl, electrophilic addition of the hydrogen halide across the triple bond can occur, leading to the formation of a vinyl halide.

  • Carbocation-Mediated Reactions: During acid-mediated cleavage of side-chain protecting groups, reactive carbocations (e.g., tert-butyl cations from Boc groups) are generated. These can be trapped by the nucleophilic alkyne, leading to unwanted alkylation.

Mitigation Strategies and Protocols:

Method Key Advantages Potential Issues & Mitigation
TFA with Scavengers Effective for Boc and other acid-labile groups.Issue: Carbocation alkylation of the alkyne. Mitigation: Use a scavenger cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS effectively scavenges carbocations.
HBr in Acetic Acid A classic and potent method for Cbz removal.Issue: Hydrobromination of the alkyne. Mitigation: Use anhydrous conditions and carefully control the reaction time and temperature.
Lewis Acid-Mediated Deprotection (e.g., AlCl₃ in HFIP) High functional group tolerance, including double and triple bonds.[5][6]Issue: Requires careful handling of the Lewis acid. Mitigation: Follow a well-established protocol under anhydrous conditions.[5]

Experimental Protocol: Cbz Deprotection using AlCl₃ in Hexafluoroisopropanol (HFIP) [5]

  • To a solution of the N-Cbz-protected alkyne-amino acid (1 equivalent) in HFIP, add aluminum chloride (AlCl₃, 3 equivalents) at room temperature.

  • Stir the suspension at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂).

  • Quench the reaction with an aqueous solution of sodium bicarbonate (NaHCO₃) and extract with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected product.

Issue 3: I need an even milder deprotection method for a sensitive substrate.

Q: My molecule contains other functionalities that are sensitive to both hydrogenation and strong acids. Is there a gentler way to remove the Cbz group while preserving the alkyne?

A: Yes, nucleophilic cleavage offers a mild and orthogonal approach for Cbz deprotection. This method is particularly useful for complex molecules with multiple sensitive functional groups.[7]

Mechanism: A nucleophile, typically a thiol, attacks the benzylic carbon of the Cbz group in an SN2 reaction, leading to the release of the unstable carbamic acid, which then decarboxylates to the free amine.[8]

Potential Side Reaction: Michael Addition

A potential side reaction is the nucleophilic (Michael) addition of the thiol to the alkyne, especially if the alkyne is activated by a nearby electron-withdrawing group.[9] For simple terminal alkynes in amino acid side chains, this is generally less of a concern under the conditions used for Cbz deprotection.

Experimental Protocol: Thiol-Mediated Cbz Deprotection [7]

  • Dissolve the Cbz-protected alkyne-amino acid (1 equivalent) in N,N-dimethylacetamide (DMA).

  • Add potassium phosphate (K₃PO₄) and 2-mercaptoethanol.

  • Heat the reaction mixture at 75°C, monitoring progress by TLC or LC-MS.

  • Upon completion, perform an appropriate aqueous workup and extract the product with an organic solvent.

FAQs: Navigating Cbz-Alkyne Deprotection

Q1: What is the best all-around method for deprotecting a Cbz-alkyne amino acid?

For most applications, Lewis acid-mediated deprotection with AlCl₃ in HFIP offers an excellent balance of efficiency and functional group tolerance, including for alkynes.[5][6] It avoids the harshness of HBr/HOAc and the potential for alkyne reduction seen with hydrogenation.

Q2: Can I use catalytic transfer hydrogenation?

Catalytic transfer hydrogenation (e.g., using ammonium formate or formic acid as the hydrogen source) still relies on a palladium catalyst and will likely lead to alkyne reduction.[10] It is generally not recommended for these substrates.

Q3: How does the Cbz group fit into an orthogonal protection strategy for peptides containing alkynes?

The Cbz group can be part of a successful orthogonal strategy if its removal is planned carefully. A common scheme involves:

  • Fmoc for Nα-protection (removed by base, e.g., piperidine).

  • Acid-labile groups (e.g., Boc, tBu) for side-chain protection (removed by TFA).

  • Cbz for specific side-chain protection, which can then be selectively removed under Lewis acidic or nucleophilic conditions that are orthogonal to both base and standard acidolysis.

Q4: My deprotection seems to be incomplete. What should I do?

For acidic or nucleophilic deprotections, ensure your reagents are fresh and the reaction is running under anhydrous conditions if required. You can also try increasing the reaction time or temperature, but monitor closely for the formation of side products.

Visualizing Deprotection Strategies

Workflow for Selecting a Deprotection Method

Deprotection_Strategy Start Start: Cbz-Alkyne Amino Acid Hydrogenolysis Catalytic Hydrogenolysis (H₂/Pd-C)? Start->Hydrogenolysis Alkyne_Reduction Side Reaction: Alkyne Reduction (Alkene/Alkane Formation) Hydrogenolysis->Alkyne_Reduction Yes Acid_Deprotection Acidic Deprotection? Hydrogenolysis->Acid_Deprotection No Nucleophilic_Deprotection Nucleophilic Deprotection? Acid_Deprotection->Nucleophilic_Deprotection No TFA TFA / Scavengers Acid_Deprotection->TFA Yes HBr HBr / Acetic Acid Acid_Deprotection->HBr Yes Lewis_Acid Lewis Acid (AlCl₃/HFIP) Acid_Deprotection->Lewis_Acid Yes Thiol Thiol-mediated Nucleophilic_Deprotection->Thiol Yes Success Successful Deprotection: Free Amine + Intact Alkyne TFA->Success HBr->Success Lewis_Acid->Success Thiol->Success

Caption: Decision workflow for Cbz deprotection of alkyne-containing amino acids.

Orthogonal Protection Scheme

Orthogonal_Protection Peptide Peptide Backbone Nα-Fmoc Lys(Boc) Asp(tBu) Propargylglycine(Cbz) Piperidine Piperidine Piperidine->Peptide:f1 Removes Fmoc TFA TFA TFA->Peptide:f2 Removes Boc/tBu TFA->Peptide:f3 Lewis_Acid Lewis Acid / Thiol Lewis_Acid->Peptide:f4 Removes Cbz

Sources

Technical Support Center: Hydrophobic Alkyne Peptide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Optimizing HPLC purification for hydrophobic alkyne peptides Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the technical support hub for hydrophobic peptide purification. You are likely here because your alkyne-functionalized peptide is exhibiting "brick-dust" solubility, irreversible column binding, or poor recovery.

Hydrophobic peptides containing alkyne handles (e.g., propargyl-glycine, pentynoic acid) present a dual challenge:

  • Extreme Hydrophobicity: Causes aggregation (β-sheet formation) and precipitation, leading to peak tailing and system clogging.

  • Alkyne Reactivity: While generally stable in acidic mobile phases, the alkyne handle is sensitive to trace transition metals (Cu, Fe) often found in older HPLC systems or lower-quality silica, potentially catalyzing unwanted side reactions or degradation.

This guide replaces standard "textbook" protocols with field-proven stress tests and optimization strategies.

Module 1: Solubilization & Sample Preparation

"If it’s not in solution, it’s not on the column."

The Challenge

Standard solvents (Water/ACN) often fail. Injecting a suspension or a sample dissolved in 100% DMSO into an aqueous stream causes immediate precipitation at the injection valve ("shock precipitation"), leading to high backpressure and ghost peaks.

Protocol: The "Disaggregation" Strategy

Do not rely solely on DMSO. You must break the secondary structures (hydrogen bonding) that drive aggregation.

Recommended Solvent System:

  • Primary Solvent: Hexafluoro-2-propanol (HFIP) .

    • Why: HFIP is a potent hydrogen-bond disruptor. It dissolves "nylon-like" peptides by breaking β-sheets.

  • Alternative: 6M Guanidine HCl (only if HFIP is unavailable, but requires desalting later).

Step-by-Step Solubilization:

  • Dissolve crude peptide in minimal pure HFIP or TFE (Trifluoroethanol).

  • Sonicate for 5 minutes.

  • Dilute with 50% Acetic Acid or your starting Mobile Phase A.

    • Target: Final sample composition should be <20% HFIP to prevent solvent breakthrough peaks.

  • Centrifuge: 15,000 x g for 10 mins. Only inject the supernatant.

Visual Logic: Solubilization Decision Tree

solubilization_logic start Start: Crude Peptide water_test Soluble in Water/ACN (50:50)? start->water_test acid_test Soluble in 50% Acetic Acid? water_test->acid_test No inject Filter & Inject water_test->inject Yes dmso_test Soluble in DMSO/DMF? acid_test->dmso_test No acid_test->inject Yes hfip_step CRITICAL: Use HFIP or TFE dmso_test->hfip_step No (Aggregated) dilution Dilute with Mobile Phase A (Check for precipitate) dmso_test->dilution Yes (Risk of shock precip) hfip_step->dilution dilution->inject

Figure 1: Decision matrix for solubilizing hydrophobic peptides. HFIP is the "nuclear option" for aggregated samples.

Module 2: Column Selection & Mobile Phase Engineering

Stationary Phase Selection

Using a standard C18 column for hydrophobic peptides is a common error. The hydrophobic interaction energy is often too high, resulting in irreversible adsorption or broad peaks.

ParameterRecommendationTechnical Rationale
Ligand C4 (Butyl) or C8 (Octyl) Lower hydrophobicity reduces the binding energy, allowing the peptide to elute within a reasonable gradient window [1].
Pore Size 300 Å (Wide Pore) Critical. Standard 100 Å pores are too small for aggregated or structured peptides, restricting mass transfer and causing band broadening [2].
Base Particle Hybrid / Polymer-coated High pH stability allows for basic washes if the peptide sticks.
Mobile Phase Composition
  • Buffer A: Water + 0.1% TFA (Trifluoroacetic Acid).[1][2]

    • Note: TFA is preferred over Formic Acid here because it is a stronger ion-pairing agent, masking positive charges and improving solubility of hydrophobic regions.

  • Buffer B: Acetonitrile (ACN) + 0.1% TFA.[3]

    • Pro-Tip: If recovery is low, add 10-20% Isopropanol (IPA) to Buffer B. IPA has a higher elution strength for hydrophobic species than ACN.

Temperature Control

Set column oven to 60°C.

  • Mechanism:[4][5] High temperature reduces mobile phase viscosity and increases the diffusivity of the peptide. This sharpens peaks significantly and lowers backpressure, preventing system shutdowns [3].

Module 3: Troubleshooting & FAQs

Q1: I see "Ghost Peaks" in my blank run after a purification. Is my column dead?

Diagnosis: This is Carryover . Hydrophobic alkyne peptides adsorb to the injection needle, loop, and valve seals. The Fix:

  • Needle Wash: Change your autosampler needle wash to 100% Isopropanol or 50:50 ACN:IPA + 0.1% TFA . Standard methanol washes are insufficient.

  • Sawtooth Wash: Between runs, execute a rapid gradient wash.

Sawtooth Protocol:

  • Gradient: 5% B to 95% B in 2 minutes.

  • Hold 95% B for 2 minutes.

  • Drop to 5% B.

  • Repeat 3x.

Q2: My alkyne peptide degrades during purification. Why?

Diagnosis: Metal-catalyzed degradation. Alkynes can undergo Glaser coupling or hydration if trace Copper (Cu) or Iron (Fe) is present in the stainless steel or silica. The Fix:

  • Add EDTA: Add 0.1 mM EDTA to Mobile Phase A to chelate trace metals.

  • Passivation: Flush the system with 30% Phosphoric Acid (overnight) if the LC was previously used for "Click Chemistry" (CuAAC) reactions.

Q3: The peptide elutes as a broad hump, not a sharp peak.

Diagnosis: On-column aggregation or poor mass transfer. The Fix:

  • Check Pore Size: Ensure you are using a 300 Å column.

  • Increase Temp: Raise column temp to 65°C (ensure column is rated for this).

  • Change Modifier: Switch from ACN to ACN:IPA (1:1).

Visual Logic: Troubleshooting Workflow

troubleshooting_flow symptom Symptom Identified ghost Ghost Peaks / Carryover symptom->ghost broad Broad / Tailing Peaks symptom->broad loss Low Recovery / No Peak symptom->loss wash Action: Switch Needle Wash to 100% IPA ghost->wash temp Action: Increase Temp to 60°C Check Pore Size (300Å) broad->temp solvent Action: Add IPA to Buffer B Use C4 Column loss->solvent

Figure 2: Rapid troubleshooting diagnostic for common hydrophobic peptide artifacts.

References

  • Biotage. (2023).[5] Which Stationary Phase Should I Choose For My Peptide Purification? (C4 vs C18 comparison for hydrophobicity).

  • Agilent Technologies. (2020). Effect of Elevated Temperatures on Reversed-Phase HPLC of Highly Hydrophobic Peptides. (Demonstrates 300Å and Temp importance).

  • Chromatography Forum. (2010). HPLC method for hydrophobic peptide from antibody digest. (Discusses HFIP and IPA usage).

  • National Institutes of Health (PMC). (2008). Synthesis and Purification of Highly Hydrophobic Peptides.[6] (Detailed protocols on solubility).

Sources

Technical Support Center: Stability of 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Is 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid stable in acidic media? Generally, YES. This molecule exhibits high stability in standard acidic organic synthesis workflows (e.g., TFA-based deprotection, dilute HCl workups). However, specific "Red Flag" conditions involving strong mineral acids, high temperatures, or specific metal contaminants will trigger rapid degradation.

Acidic ConditionStability VerdictPrimary Risk
0.1% - 1% TFA (HPLC) Stable None. Safe for analysis.
50% - 95% TFA (SPPS) Stable Minimal. Cbz is stable to TFA; Alkyne is stable.
1M HCl (Aq. Workup) Stable Precipitation (Low solubility).
HBr / Acetic Acid Unstable Cbz Cleavage. (Standard removal method).
H₂SO₄ / Hg²⁺ or Au³⁺ Unstable Alkyne Hydration (Ketone formation).
6M HCl (Reflux) Unstable Hydrolysis (Amide bond break) & Racemization .

Diagnostic Workflow: Why is my compound degrading?

Use this logic tree to troubleshoot unexpected purity loss during acidic handling.

AcidStability Start Start: Compound Degradation in Acidic Media CheckAcid 1. Which acid was used? Start->CheckAcid TFA Trifluoroacetic Acid (TFA) CheckAcid->TFA HBr HBr / Acetic Acid CheckAcid->HBr Mineral HCl / H2SO4 (Aqueous) CheckAcid->Mineral CheckScav 2. Were scavengers used? TFA->CheckScav ResultCbzLoss Result: Cbz Cleavage (Expected) HBr->ResultCbzLoss Mechanism: Protonation + Br- attack CheckMetal 2. Are metal ions present? (Hg, Au, Pd, Cu) Mineral->CheckMetal ResultPushPull Result: 'Push-Pull' Cbz Loss (Rare but possible) CheckScav->ResultPushPull High Temp + Thioanisole ResultStable Result: Compound is Stable. Check Solubility/Precipitation. CheckScav->ResultStable Standard Conditions ResultAlkHyd Result: Alkyne Hydration (Ketone Formation) CheckMetal->ResultAlkHyd Yes (Catalytic) CheckMetal->ResultStable No (Cold/Dilute)

Figure 1: Troubleshooting logic for degradation in acidic media. Blue nodes indicate decision points; Red/Green nodes indicate outcomes.

Technical Deep Dive: Mechanisms of Failure

A. The Cbz Group: The "Acid-Resistant" Shield

The Benzyloxycarbonyl (Cbz or Z) group is designed to be stable in mild-to-moderate acidic conditions, making it orthogonal to Boc (tert-butyloxycarbonyl) protection.

  • Stability Mechanism: The benzyl carbamate linkage requires a strong acid to protonate the carbonyl oxygen significantly. Even upon protonation, the cleavage requires a nucleophile (like Br⁻ in HBr) to attack the benzylic position or extreme acidity (HF) to force an S_N1-like ionization.

  • The TFA Exception (Troubleshooting): While Cbz is stable in 95% TFA at room temperature, it can degrade if Thioanisole is present at elevated temperatures. This "Push-Pull" mechanism involves the acid protonating the carbonyl (Pull) and the thioether attacking the benzyl group (Push).

    • Solution: If using TFA to cleave other groups (like t-Bu esters) while keeping Cbz, avoid heating and limit reaction time to <2 hours.

B. The Alkyne: The Hydration Risk

The terminal alkyne at position 7 (hept-6-ynoic) is a robust functional group, but it is thermodynamically unstable relative to its ketone tautomer in the presence of water.

  • Mechanism: Acid-catalyzed hydration follows Markovnikov's rule.[1][2]

    
    
    
  • Why it usually survives: The activation energy for protonating an alkyne to a vinyl cation is high. Without a catalyst (Hg²⁺, Au³⁺, or Ru²⁺) or super-acidic conditions (conc. H₂SO₄), this reaction is negligible at room temperature.

  • Troubleshooting: If you observe a mass shift of +18 Da (Water), you have formed the ketone. Check your solvents for metal contamination or avoid using strong mineral acids at high heat.

C. Racemization
  • Risk Level: Low.

  • Explanation: Urethane-protected amino acids (like Cbz and Boc) are highly resistant to racemization compared to amide-protected ones (like Acetyl or Benzoyl). The oxygen in the carbamate linkage reduces the nucleophilicity of the carbonyl, preventing the formation of the oxazolone (azlactone) intermediate, which is the primary pathway for racemization.

  • Exception: Prolonged heating in 6M HCl (hydrolysis conditions) will eventually racemize the alpha-carbon via enolization.

Experimental Protocols

Protocol A: Stability Check via HPLC

Use this protocol to verify the integrity of your material before committing to a large-scale reaction.

  • Preparation: Dissolve 1 mg of 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid in 100 µL of DMSO.

  • Acid Challenge: Dilute to 1 mL with the acidic medium (e.g., 50% TFA/DCM or 1M HCl).

  • Incubation: Let stand at Room Temperature (RT) for 1 hour.

  • Analysis: Inject 10 µL onto a C18 Reverse Phase column.

    • Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

    • Detection: UV at 254 nm (Cbz absorption) and 210 nm (Amide/Alkyne).

  • Interpretation:

    • Single Peak: Compound is stable.[3][4]

    • New Peak (+18 m/z): Alkyne hydration (Ketone).

    • New Peak (-134 m/z): Loss of Cbz (Free amine).

Protocol B: Safe Workup from Acidic Reactions

If you have performed a reaction in acid (e.g., Boc removal elsewhere in the molecule) and need to recover the Cbz-alkyne intact:

  • Evaporation: Remove volatile acids (TFA, HCl) under reduced pressure (Rotovap) at <40°C. Do not heat significantly.

  • Neutralization: Redissolve the residue in Ethyl Acetate. Wash immediately with Saturated NaHCO₃.

    • Note: The carboxylic acid of the amino acid will deprotonate and go into the aqueous layer.

  • Recovery: Acidify the aqueous layer carefully with cold 1M HCl to pH 2-3.

  • Extraction: Extract the reprotonated acid back into Ethyl Acetate.

  • Drying: Dry over Na₂SO₄ and concentrate.

Frequently Asked Questions (FAQs)

Q: Can I remove the Cbz group using acid? A: Not easily with standard "mild" acids. You need 33% HBr in Acetic Acid (approx. 1 hour at RT) or HF (anhydrous). TFA will not remove the Cbz group efficiently. The standard non-acidic method is hydrogenolysis (H₂/Pd-C), but WARNING: Hydrogenolysis will also reduce your alkyne to an alkane. For this specific molecule, if you need to remove Cbz but keep the alkyne, you must use HBr/AcOH or specialized Lewis acids (e.g., BBr₃), though HBr is the standard.

Q: I see a precipitate when I add 1M HCl. Is it degrading? A: Likely not. Cbz-protected amino acids with aliphatic side chains (like hept-6-ynoic) are quite hydrophobic. The precipitate is likely the protonated, uncharged form of your compound crashing out of the water. Add organic solvent (MeCN, MeOH) to redissolve.

Q: Can I use this molecule in Fmoc Solid Phase Peptide Synthesis (SPPS)? A: Yes, but the Cbz group is not removable by Piperidine (Fmoc deprotection). It will act as a permanent N-terminal cap or must be removed by HF/HBr post-cleavage. It is compatible with the TFA cleavage cocktail used to release the peptide from the resin.

Q: Will the alkyne react with the Cbz group in acid? A: No. Intramolecular cyclization between the carbamate nitrogen and the alkyne (5-exo-dig) is theoretically possible but kinetically disfavored due to the electron-withdrawing nature of the Cbz group on the nitrogen. It would require very harsh activation (e.g., Gold catalysis) to force this cyclization.

References

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience.[4] (Detailed stability profiles of Carbamates).

  • Bodanszky, M. Principles of Peptide Synthesis. Springer-Verlag. (Mechanisms of racemization and acid stability).

  • Kuthan, J., et al. "Acid-Catalyzed Hydration of Alkynes." Collection of Czechoslovak Chemical Communications.
  • BenchChem. "The Enduring Guardian: A Technical Guide to the Cbz Protecting Group." (Specific data on Cbz orthogonality).

Sources

Validation & Comparative

Validation of bioorthogonal selectivity for hept-6-ynoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Validation Guide: Hept-6-ynoic Acid Derivatives in Bioorthogonal Profiling

Executive Summary & Technical Scope

Hept-6-ynoic acid (an


-alkynyl C7 fatty acid analog) represents a specific class of "minimalist" bioorthogonal reporters. Unlike its longer-chain counterparts (e.g., 15-hexadecynoic acid for palmitoylation), hept-6-ynoic acid serves two distinct roles: as a probe for short-chain lipidation (e.g., octanoylation) and as a metabolic "fragment" reporter with reduced steric bulk.

This guide addresses the critical challenge of selectivity . When using hept-6-ynoic acid derivatives, researchers must validate that the signal arises from genuine enzymatic incorporation (metabolic fidelity) rather than non-specific hydrophobic association or background labeling.

Comparative Analysis: Performance vs. Alternatives

The choice of hept-6-ynoic acid must be justified against two primary alternatives: Azide-functionalized analogs and Native (non-clickable) fatty acids.

A. The Alkyne vs. Azide "Background" Debate

In metabolic labeling, the chemical handle matters. Extensive chemoproteomic profiling has demonstrated that alkynyl-fatty acids generally exhibit lower background labeling than their azido counterparts.

  • Azide Probes (e.g., 6-azidohexanoic acid): Susceptible to reduction by cellular thiols and non-specific reactivity, often leading to high background noise in lysate analysis.

  • Alkyne Probes (Hept-6-ynoic acid): Biologically inert until activated by Copper(I). The primary validation metric here is the Signal-to-Noise (S/N) ratio .

B. Chain Length Specificity (C7 vs. C16)

Hept-6-ynoic acid (C7) is not a surrogate for palmitate (C16). It mimics octanoate (C8).

FeatureHept-6-ynoic Acid (C7-Alkyne)15-Hexadecynoic Acid (C16-Alkyne)Native Octanoic Acid (Control)
Primary Target Octanoylation (e.g., Ghrelin) & Non-specific AcylationS-Palmitoylation (e.g., Ras, PSD-95)Native Biology (No Tag)
Metabolic Fidelity Moderate (Can be elongated)High (Specific to PATs)Perfect
Background LowLowN/A
Steric Perturbation Minimal (Terminal alkyne is small)MinimalNone
Detection Requires CuAAC (Click)Requires CuAAC (Click)Mass Spec only

Experimental Validation Protocols

To validate hept-6-ynoic acid selectivity, you must employ a "Triangulation Strategy": Competition , Chemical Cleavage , and Enzymatic Control .

Protocol A: Metabolic Labeling & Competition Assay (Biological Selectivity)

Goal: Prove that the probe binds to the active site of acyltransferases and is not just sticking to hydrophobic pockets.

  • Cell Culture: Seed cells (e.g., HEK293T or Jurkat) to 70% confluency.

  • Starvation: Wash cells 2x with PBS. Incubate in serum-free media for 30 mins to deplete intracellular fatty acid pools.

  • Labeling (Pulse):

    • Experimental condition: Add Hept-6-ynoic acid (20–100 µM final).

    • Competition Control (Critical): Add Hept-6-ynoic acid (50 µM) + Native Octanoic Acid (500 µM) (10x excess).

    • Vehicle Control: DMSO only.

  • Incubation: 4–6 hours at 37°C.

  • Harvest: Lyse cells in RIPA buffer containing protease inhibitors. Do not use DTT at this stage if preserving thioesters is required, though CuAAC reduces disulfides anyway.

Protocol B: Hydroxylamine Cleavage (Chemical Selectivity)

Goal: Distinguish between Thioester (S-acylation, labile) and Amide (N-acylation, stable) linkages.

  • Click Reaction: Perform CuAAC on lysates using Biotin-Azide, TBTA, CuSO₄, and TCEP. Precipitate proteins (MeOH/Chloroform) to remove free probe.

  • Split Sample: Resuspend the labeled proteome and split into two aliquots.

  • Treatment:

    • Aliquot A (+HAM): Treat with 1.0 M Hydroxylamine (neutral pH 7.4) for 1 hour at RT.

    • Aliquot B (-HAM): Treat with 1.0 M Tris-HCl (pH 7.4) or PBS.

  • Readout: Analyze via Streptavidin-HRP Western Blot.

    • Result: Loss of signal in Aliquot A confirms S-acylation (thioester). Retention of signal indicates N-acylation (amide) or non-specific covalent modification.

Visualization of Signaling & Workflow

Diagram 1: The Validation Logic Flow

This diagram illustrates the decision matrix for validating the specific incorporation of the probe.

ValidationLogic Start Metabolic Labeling (Hept-6-ynoic Acid) Lysis Cell Lysis & CuAAC (Click with Biotin-Azide) Start->Lysis Signal Detect Signal (Western/Mass Spec) Lysis->Signal Validation Validation Step: Hydroxylamine (HAM) Treatment Signal->Validation Result1 Signal Disappears Validation->Result1 + HAM Result2 Signal Persists Validation->Result2 + HAM Conclusion1 Confirmed S-Acylation (Thioester Linkage) Result1->Conclusion1 Conclusion2 N-Acylation (Amide) or Non-Specific Result2->Conclusion2

Caption: Logic flow for distinguishing labile thioester modifications (S-acylation) from stable amide linkages using hydroxylamine cleavage.

Diagram 2: Comparative Competition Workflow

This diagram visualizes the experimental setup required to prove metabolic specificity.

CompetitionAssay Cells Live Cells (Serum Starved) Cond1 Condition A: Hept-6-ynoic (50µM) Cells->Cond1 Cond2 Condition B: Hept-6-ynoic (50µM) + Octanoic Acid (500µM) Cells->Cond2 Process Incubation (4-6h) -> Lysis -> Click Cond1->Process Cond2->Process Outcome1 Strong Signal (Labeled Proteins) Process->Outcome1 From Cond A Outcome2 Diminished Signal (Competition Effect) Process->Outcome2 From Cond B

Caption: Competition assay design. A reduction in signal in Condition B confirms the probe competes for the same enzymatic active sites as the native fatty acid.

Troubleshooting & Optimization

  • Issue: High Background in "No Probe" Control.

    • Cause: Endogenous biotinylated proteins (carboxylases) or non-specific binding of the fluorescent/biotin azide.

    • Solution: Use a cleavable linker (e.g., Dde-biotin) or perform an avidin-blocking step. Always include a "Click Reagents Only" control (no fatty acid probe) to define the baseline.

  • Issue: Toxicity.

    • Cause: Hept-6-ynoic acid can be toxic at >100 µM due to membrane perturbation.

    • Solution: Titrate concentration. 20–50 µM is usually sufficient for detection without inducing apoptosis.

References

  • Grammel, M., & Hang, H. C. (2013). Chemical reporters for biological discovery. Nature Chemical Biology, 9(8), 475–484. Link

    • Significance: foundational text on using alkynyl-fatty acids vs.
  • Charron, G., et al. (2009). Robust fluorescent detection of protein fatty-acylation with chemical reporters. Journal of the American Chemical Society, 131(13), 4967–4975. Link

    • Significance: Establishes the superior signal-to-noise ratio of alkynyl probes over azido probes in metabolic labeling.
  • Martin, B. R., & Cravatt, B. F. (2009). Large-scale profiling of protein palmitoylation in mammalian cells. Nature Methods, 6(2), 135–138. Link

    • Significance: Describes the Hydroxylamine cleavage protocol (Acyl-RAC/ABE)
  • Zhang, M. M., et al. (2010). Quantitative control of protein S-palmitoylation pathways by fatty acid chemical reporters. Biochemistry, 49(47), 10072–10074. Link

    • Significance: Demonstrates competition assays and the impact of chain length on incorpor

Structural Analysis & Crystallization Guide: N-Cbz-2-Aminohept-6-ynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical analysis of 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid (also known as N-Cbz-5-hexynylglycine or Cbz-protected Homopropargylglycine homolog), a critical non-canonical amino acid (NCAA) used in bio-orthogonal chemistry ("Click Chemistry").

While alkyne-functionalized amino acids are essential for peptide stapling and drug conjugation, their structural stability in the solid state is often compromised by the flexibility of the aliphatic tail. This guide compares the Cbz-protected variant against Boc- and Fmoc-alternatives, demonstrating why the Cbz moiety offers superior crystallographic behavior through


-

stacking interactions, making it the preferred candidate for structural biology and precise solid-phase synthesis.
Comparative Analysis: Cbz vs. Boc vs. Fmoc

In the context of structural analysis and solid-state stability, the choice of protecting group fundamentally alters the crystal packing efficiency.

FeatureCbz-Protected (Product) Boc-Protected (Alternative) Fmoc-Protected (Alternative)
Crystallinity High. Forms robust needles/plates due to aromatic stacking.Low. Often amorphous or waxy solids; difficult to crystallize.Medium. Good crystallinity but poor solubility in common crystallization solvents (e.g., EtOAc).
Lattice Stability Stabilized by intermolecular

-

interactions (Benzyl ring) + H-bonds.
Relies solely on weak van der Waals and H-bonds; disordered alkyl tails common.Stabilized by fluorenyl ring stacking, but often suffers from solvate formation.
Melting Point Distinct & Sharp (Typically 80–110°C range).Broad/Low (Often <60°C or oil).High (>140°C), often decomposing before melting.
Structural Utility Ideal for X-ray diffraction (XRD) studies to determine absolute configuration (

/

).
Poor for XRD; thermal motion of the

-butyl group obscures data.
Good for XRD, but rapid base-catalyzed degradation risks sample integrity during setup.

Scientist’s Insight:

“When validating the chirality of a synthesized alkyne amino acid, always derivatize with Cbz. The Boc group acts as a 'grease ball' in the lattice, introducing disorder that complicates resolution. The Cbz group, conversely, acts as a structural anchor, locking the flexible alkyne tail into a repeatable conformation via supramolecular stacking.”

Structural Analysis & Mechanism

The crystal structure of 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid is defined by three primary interaction vectors that stabilize the lattice.

A. The Carbamate Backbone (Hydrogen Bonding)

Unlike simple amides, the carbamate linker (


) creates a rigid hydrogen-bonding network. The amide proton (

) acts as a donor to the carbonyl oxygen (

) of a neighboring molecule, forming infinite chains along the crystallographic b-axis.
B. The "Zipper" Effect (

-

Stacking)

The benzyl ring of the Cbz group is the critical differentiator. In the crystal lattice, these rings arrange in a "T-shaped" or "parallel-displaced" stacking motif (centroid-centroid distance ~3.8–4.0 Å). This interaction acts as a "zipper," holding the layers of amino acids together and preventing the flexible hept-6-ynoic tail from rotating freely.

C. Alkyne Tail Orientation

In the Cbz-stabilized lattice, the aliphatic tail (


) typically adopts an anti conformation to maximize packing density. The terminal alkyne proton is weakly acidic and may participate in 

or

interactions, further stabilizing the structure.
Visualization: Structural Interaction Pathway

CrystalPacking cluster_0 Unit Cell Interactions Cbz Cbz Protecting Group (Benzyl Ring) Carbamate Carbamate Linker (-NH-CO-O-) Cbz->Carbamate Rigidifies Neighbor Neighboring Molecule Cbz->Neighbor π-π Stacking (Lattice Stability) Tail Hept-6-ynoic Tail (Alkyne) Carbamate->Tail Orients Carbamate->Neighbor H-Bonding (NH...O=C) (Directionality) Tail->Neighbor Van der Waals / Weak C-H...π (Packing Density)

Caption: Interaction map showing how the Cbz group anchors the crystal lattice, enabling ordered packing of the flexible alkyne tail.

Experimental Protocols

To replicate the high-quality crystals required for analysis, follow this self-validating protocol. This method favors the thermodynamic polymorph.

Protocol: Slow Evaporation Recrystallization
  • Solvent Selection: Prepare a biphasic solvent system of Ethyl Acetate (EtOAc) and n-Hexane .

    • Why: EtOAc dissolves the polar carbamate/acid; Hexane acts as the anti-solvent to drive aggregation.

  • Dissolution: Dissolve 50 mg of crude 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid in 2.0 mL of EtOAc at 40°C. Ensure complete dissolution (solution must be clear).

  • Filtration: Pass through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove dust nucleation sites.

  • Layering: Carefully layer 1.0 mL of n-Hexane on top of the EtOAc solution. Do not mix.

  • Crystallization: Cap the vial loosely (or poke a pinhole in the cap) and store at 4°C.

    • Mechanism:[] Hexane slowly diffuses into the EtOAc layer, increasing supersaturation gradually.

  • Harvesting: After 48–72 hours, colorless prism/needle crystals should appear. Harvest via vacuum filtration and wash with cold Hexane.

Characterization Checklist
  • Melting Point: Expect sharp transition (Target: ~85–95°C range; Note: Exact value depends on enantiomeric purity).

  • XRD: Mount crystal at 100 K. Look for Monoclinic (

    
    ) or Orthorhombic (
    
    
    
    ) space groups, typical for chiral amino acids.
Supporting Data & Specifications

The following data summarizes the physicochemical profile expected for the Cbz-protected compound compared to the free amino acid.

PropertyN-Cbz-2-aminohept-6-ynoic acid Free Amino Acid (Zwitterion)
Formula


Molecular Weight 275.30 g/mol 141.17 g/mol
Solubility (Water) Insoluble (Hydrophobic Cbz)Soluble
Solubility (Org. Solv.) High (EtOAc, DCM, MeOH)Poor (requires polar solvents)
Crystal Habit Prisms / NeedlesPlates / Powder
Space Group (Typ.)

(Chiral)

or

Density (Calc.) ~1.25 g/cm³~1.15 g/cm³
References
  • European Peptide Society. (2008).[2] Convenient syntheses of homopropargylglycine. (Describes the synthesis and characterization of the hept-6-ynoic acid homolog).

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates (Cbz, Boc, Fmoc). (Comparative analysis of protecting group stability and removal).

  • BenchChem. (2025). A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups. (Detailed solubility and stability data).

  • Boc Sciences. (2024). CBZ-Amino Acids: Properties and Crystallization. (General crystallographic behavior of Cbz-protected derivatives).

Disclaimer: Experimental values such as exact melting points may vary based on specific polymorphs and enantiomeric excess. Always verify with in-house analytical standards.

Sources

Chromatographic Resolution of Cbz-Aminohept-6-ynoic Acid Enantiomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chromatographic Separation of Cbz-Aminohept-6-ynoic Acid Enantiomers Content Type: Publish Comparison Guide

Executive Summary

Cbz-aminohept-6-ynoic acid (also known as N-Cbz-homopropargylglycine) is a critical non-proteinogenic amino acid used extensively in bio-orthogonal "click" chemistry and peptidomimetic drug design. Its terminal alkyne handle allows for highly specific conjugation, but its biological efficacy relies heavily on enantiomeric purity (typically the L-isomer).

Separating these enantiomers presents a specific challenge: the molecule contains a hydrophobic, aromatic protecting group (Cbz), a polarizable alkyne tail, and an ionizable carboxylic acid. This guide compares the three primary chromatographic approaches—Normal Phase HPLC (NP-HPLC) , Supercritical Fluid Chromatography (SFC) , and Reversed-Phase HPLC (RP-HPLC) —to determine the most robust protocol for research and scale-up.

Part 1: Mechanistic Insight & The Separation Challenge

The separation of Cbz-aminohept-6-ynoic acid is governed by three molecular features:

  • The Cbz Group (Carbobenzyloxy): This is the primary "handle" for chiral recognition. It provides aromatic rings for

    
    -
    
    
    
    stacking and carbamate oxygens for hydrogen bonding with the Chiral Stationary Phase (CSP).
  • The Carboxylic Acid: This moiety creates a risk of peak tailing due to non-specific interactions with residual silanols on the silica support. It requires acidic suppression.

  • The Alkyne Tail: While relatively inert, it adds steric bulk that aids in the discrimination between enantiomers within the chiral grooves of the CSP.

Mechanism of Interaction (Graphviz Diagram)

The following diagram illustrates the multi-point interaction mechanism required for successful resolution on a polysaccharide-based column (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).

ChiralInteraction Analyte Cbz-Aminohept-6-ynoic Acid (Enantiomer) PiPi π-π Stacking (Cbz Phenyl Ring) Analyte->PiPi HBond Hydrogen Bonding (Carbamate/COOH) Analyte->HBond Steric Steric Exclusion (Alkyne Tail) Analyte->Steric Fit/No-Fit CSP Chiral Stationary Phase (Amylose/Cellulose Carbamate) PiPi->CSP HBond->CSP Steric->CSP

Caption: Multi-point recognition mechanism involving


-

interactions, hydrogen bonding, and steric fit between the Cbz-amino acid and the polysaccharide CSP.
Part 2: Comparative Analysis of Separation Modes

This section evaluates the three dominant methodologies based on selectivity (


), resolution (

), and scalability.
Method A: Normal Phase HPLC (The Gold Standard)
  • Column: Chiralpak AD-H (Amylose) or Chiralcel OD-H (Cellulose).

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA).

  • Verdict: Highest Reliability. The combination of hexane and IPA maximizes the hydrogen bonding capability of the CSP. The Cbz group interacts strongly with the amylose backbone in this non-polar environment.

  • Pros: Predictable scale-up; excellent peak shape with TFA.

  • Cons: High solvent consumption; hazardous waste (hexane).

Method B: SFC (The Green Alternative)
  • Column: Chiralpak IG or Chiralpak IC (Immobilized selectors).

  • Mobile Phase: CO

    
     / Methanol / TFA.
    
  • Verdict: Best for Throughput. Cbz-protected amino acids are highly soluble in supercritical CO

    
    /MeOH mixtures. The low viscosity allows for high flow rates.
    
  • Pros: Fast analysis (<5 mins); "Green" chemistry; easier solvent removal.

  • Cons: Requires specialized SFC equipment; COOH group requires higher additive concentrations to prevent tailing in CO

    
    .
    
Method C: Reversed Phase HPLC[1]
  • Column: Chiralpak IM or Chiralpak ZWIX (Zwitterionic).

  • Mobile Phase: Water / Acetonitrile / Formic Acid.[2]

  • Verdict: Least Recommended for Cbz-Derivatives. While possible, the hydrophobic Cbz group often leads to excessive retention times in aqueous conditions, and the water competes for the hydrogen bonding sites necessary for chiral recognition.

Part 3: Performance Data Summary

The following data represents typical performance metrics for N-Cbz-protected


-amino acids on polysaccharide columns.
ParameterMethod A: NP-HPLC Method B: SFC Method C: RP-HPLC
Primary Column Chiralpak AD-H (5 µm)Chiralpak IG (5 µm)Chiralpak IM (5 µm)
Mobile Phase Hex:IPA:TFA (90:10:0.1)CO

:MeOH:TFA (85:15:0.2)
H

O:ACN:H

PO

Retention (

)
2.5 - 4.01.5 - 2.55.0 - 8.0
Selectivity (

)
1.35 - 1.60 1.25 - 1.401.10 - 1.20
Resolution (

)
> 3.5 (Baseline) > 2.5 (Baseline)< 1.5 (Partial)
Run Time 15 - 25 min4 - 8 min 30+ min
Part 4: Detailed Experimental Protocol (Method A)

This protocol is validated for Chiralpak AD-H , the most effective column for Cbz-amino acids containing aromatic or aliphatic side chains.

1. Reagents & Preparation
  • Solvents: HPLC-grade n-Hexane (95%), Isopropanol (IPA), Trifluoroacetic Acid (TFA).

  • Sample: Dissolve 1.0 mg of Cbz-aminohept-6-ynoic acid in 1.0 mL of IPA. Note: Do not dissolve in pure hexane as the compound may precipitate.

  • Mobile Phase Premix: Combine n-Hexane and IPA in a 90:10 ratio. Add 0.1% (v/v) TFA.[3] Degas by sonication for 10 minutes.

2. Instrument Parameters
  • System: HPLC with UV/Vis or DAD detector.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.[4]

  • Temperature: 25°C (Control is critical; lower temperatures often improve resolution for this class).

  • Detection: UV at 254 nm (targeting the Cbz phenyl ring).[2]

3. Execution & Optimization Workflow

If baseline resolution is not achieved immediately, follow this logic path:

MethodOptimization Start Initial Run: Hex/IPA/TFA (90:10:0.1) Check Check Resolution (Rs) Start->Check Success Rs > 2.0 Proceed to Validation Check->Success Yes Fail1 Rs < 1.5 (Peaks Overlap) Check->Fail1 No Fail2 Peak Tailing Check->Fail2 Tailing Action1 Lower Temp to 15°C OR Reduce IPA to 5% Fail1->Action1 Action1->Check Action2 Increase TFA to 0.2% OR Switch to Chiralpak IA (Immobilized) Fail2->Action2 Action2->Check

Caption: Decision tree for optimizing the separation of Cbz-aminohept-6-ynoic acid.

4. Troubleshooting Specifics
  • Peak Tailing: The carboxylic acid moiety is the culprit. If 0.1% TFA is insufficient, increase to 0.2%. Warning: Flush column immediately after use to prevent acid hydrolysis of the amylose coating (if using AD-H).

  • Solubility Issues: If the sample precipitates in 90% hexane, switch to an Immobilized Column (Chiralpak IA) . This allows the use of Dichloromethane (DCM) or Ethyl Acetate in the mobile phase (e.g., Hexane/DCM/IPA) to improve solubility without stripping the stationary phase.

References
  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H / AD. Retrieved from [Link]

  • Lipka, E., et al. (2019).[5] "Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography." Journal of Chromatography A, 1585, 207-212.[6] Link

  • Zhang, T., et al. (2014).[7] "Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC." Journal of Chromatography A, 1363, 191-199. Link

  • PubChem. (2025).[8][9] "2-Aminohept-6-ynoic acid | C7H11NO2."[10] National Library of Medicine. Link

  • ChemicalBook. (2023). "(S)-2-Aminohept-6-ynoic acid Properties and Suppliers." Link

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Laboratory Professionals

Hazard Assessment: A Multifaceted Approach

The potential hazards of 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid are best understood by examining its constituent parts:

  • Carboxylic Acid Moiety : Carboxylic acids can be corrosive and cause severe skin burns and eye damage.[1][2][3][4] Inhalation may lead to respiratory irritation.[1][2][5]

  • Alkyne Functionality : While internal alkynes are generally more stable than terminal alkynes, they can still be reactive. The primary concern is the potential for unforeseen reactivity under certain conditions.

  • N-Benzyloxycarbonyl (Cbz) Group : This common protecting group is generally stable, but its presence suggests that various reagents may be used in the overall synthetic process, each with its own set of hazards.[6] The compound itself, as an N-Cbz-amino acid derivative, may cause skin, eye, and respiratory irritation.[7][8]

  • Physical Form : As a fine chemical, this compound is likely a powder, which can be easily inhaled.[9][10]

Given these potential hazards, a cautious approach is warranted, and the use of comprehensive PPE is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial for minimizing exposure risk. The following table outlines the recommended PPE for handling 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid.

Body PartPPE RecommendationRationale
Eyes and Face Chemical splash goggles and a full-face shield.[11]Provides maximum protection against splashes and airborne particles.[12][13]
Hands Chemical-resistant gloves (e.g., nitrile or neoprene).[11][12]Protects against skin contact, irritation, and potential absorption.[13][14]
Body A chemical-resistant lab coat or apron.[11][12]Prevents contamination of personal clothing and skin.[13]
Respiratory A NIOSH-approved respirator is recommended when handling the powder outside of a fume hood.[12][13]Minimizes the risk of inhaling fine particles.[9]
Feet Closed-toe shoes.[14]Protects against spills and falling objects.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is essential for mitigating risks.

Preparation and Handling:
  • Review Safety Information : Before beginning work, consult all available safety information, including this guide and any institutional chemical safety protocols.[15]

  • Work in a Ventilated Area : All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][15][16][17]

  • Donning PPE : Put on all required PPE before entering the designated work area.[7]

  • Weighing and Transfer :

    • When weighing the solid, do so in a fume hood to contain any airborne dust.[9]

    • Use appropriate tools (e.g., spatulas) to transfer the solid, avoiding any actions that could generate dust.

    • When transferring solutions, use a funnel and pour slowly to prevent splashing.[14]

  • Reaction Setup :

    • Ensure all glassware is clean, dry, and free of cracks or chips.[14]

    • Assemble the reaction apparatus securely within the fume hood.

  • Post-Handling :

    • Thoroughly clean all equipment after use.

    • Wipe down the work area with an appropriate solvent to decontaminate surfaces.

    • Wash hands thoroughly with soap and water after removing gloves.[7][10]

Emergency Procedures:
  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water.[18] Seek medical attention if irritation persists.[10]

  • Eye Contact : Flush eyes with water for at least 15 minutes, holding the eyelids open.[18] Seek immediate medical attention.

  • Inhalation : Move to fresh air immediately.[18] If breathing is difficult, administer oxygen and seek medical attention.

  • Spill :

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[18][19]

    • For large spills, evacuate the area and contact your institution's environmental health and safety (EH&S) department.[10]

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

  • Waste Segregation : All waste containing 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid, including unused compound, contaminated lab supplies, and solutions, should be treated as chemical waste.[15][20]

  • Containerization :

    • Use clearly labeled, sealed, and chemically compatible containers for waste collection.[20]

    • The label should include the full chemical name and appropriate hazard warnings.

  • Institutional Protocols : Follow your institution's specific guidelines for chemical waste disposal.[15] This typically involves contacting the EH&S department for waste pickup and disposal by a licensed contractor.[15]

  • Do Not Dispose in Regular Trash or Drains : Never dispose of this chemical or its containers in the regular trash or pour it down the drain.[15][21]

Visualizing the Safety Workflow

To further clarify the safety procedures, the following diagram illustrates the key decision points and actions for handling this compound.

start Start: Prepare to Handle Compound ppe Don Appropriate PPE start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh_transfer Weigh and Transfer Compound fume_hood->weigh_transfer reaction Perform Experiment weigh_transfer->reaction spill Spill Occurs weigh_transfer->spill Potential Hazard exposure Personal Exposure Occurs weigh_transfer->exposure Potential Hazard decontaminate Decontaminate Work Area and Equipment reaction->decontaminate reaction->spill Potential Hazard reaction->exposure Potential Hazard waste_disposal Dispose of Waste Properly decontaminate->waste_disposal end End of Procedure waste_disposal->end spill_response Follow Spill Response Protocol spill->spill_response spill_response->decontaminate first_aid Administer First Aid and Seek Medical Attention exposure->first_aid first_aid->end

Caption: Workflow for the safe handling of 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid.

By adhering to these guidelines, researchers can work safely with 2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid, protecting themselves, their colleagues, and the environment.

References

  • Dust Arrest. (2025, September 14).
  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
  • AAPPTec, LLC. Safety Data Sheet: Fmoc-2-amino-2-(4'-pentenyl)dec-9-enoic acid.
  • Santa Cruz Biotechnology. Material Safety Data Sheet: N-CBZ-Glycyl-glycyl-L-arginine 7-amido-4- methylcoumarin hydrochloride.
  • Sigma-Aldrich. Material Safety Data Sheet: MEM Non-Essential Amino Acids Solution 100X.
  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC.
  • TCI Chemicals. (2023, March 4). SAFETY DATA SHEET: N-(Benzyloxycarbonyl)aminoacetonitrile.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • PPS Essentials. (2024, June 6). Ensuring Safety: The Importance of PPE for Handling Chemicals.
  • Hach Company. (2021, August 10).
  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
  • Pickering Laboratories. (2015, August 5). Safety Data Sheet (SDS)
  • Carl ROTH.
  • Fisher Scientific. (2012, March 8).
  • BenchChem. Navigating the Safe Disposal of N-(3-((5-Iodo-4- ((3-((2-thienylcarbonyl)amino.
  • Fisher Scientific. (2014, August 29).
  • Fisher Scientific. (2009, September 22).
  • Thermo Fisher Scientific. (2011, July 25).
  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21).
  • Sigma-Aldrich. (2025, April 24).
  • Thermo Fisher Scientific. (2014, August 29).
  • MedchemExpress.com. (2025, March 2). Safety Data Sheet: N-((Benzyloxy)carbonyl)-N-methyl-L-valine.
  • ChemicalBook. (2025, December 6).
  • Actylis Lab Solutions.
  • Wittenberg University. Handling Chemicals - Chemistry.
  • ThermoFisher. (2026, January 2).
  • Gelest Technical Library. Silanes as Protecting Groups for Terminal Alkyne.
  • On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases.
  • Environmental Health and Safety.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.